N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
Description
Properties
IUPAC Name |
naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPKNSHRAVHLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943895 | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-24-9 | |
| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This compound is a key substrate in various enzymatic assays, particularly for proteases. This document consolidates essential data, outlines experimental protocols, and illustrates relevant biochemical pathways and workflows to support research and development activities.
Chemical and Physical Properties
This compound is an esterified amino acid derivative.[] Its core structure consists of a DL-phenylalanine moiety with a benzoyl group attached to the nitrogen atom and a 2-naphthyl ester at the carboxyl terminus.[2] This structure, particularly the naphthyl group, makes it a useful chromogenic substrate.[][2]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 15873-25-3 (DL form), 2134-24-9 (DL form) | [3][4][5] |
| Molecular Formula | C₂₆H₂₁NO₃ | [3][6] |
| Molecular Weight | 395.46 g/mol | [3][5] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 156-159 °C | [3] |
| Boiling Point | 656.6 °C at 760 mmHg | [][6] |
| Density | 1.222 g/cm³ | [][6] |
| Purity | >98.0% (HPLC) | [3] |
| Flash Point | 350.9 °C | [6] |
| Refractive Index | 1.648 | [6] |
| Vapor Pressure | 4.1E-17 mmHg at 25°C | [6] |
| MDL Number | MFCD00021607 | [3][5] |
| EC Number | 218-364-6 | [6] |
Synthesis and Purification
The synthesis of N-benzoyl amino esters, such as this compound, generally involves a coupling reaction between an N-protected amino acid and an alcohol. A common approach is the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol.
General Synthesis Protocol
Reaction: N-Benzoyl-DL-phenylalanine + 2-Naphthol → this compound + H₂O
Materials:
-
N-Benzoyl-DL-phenylalanine
-
2-Naphthol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve N-Benzoyl-DL-phenylalanine and 2-Naphthol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of DCC in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient to yield the pure this compound.[7]
Caption: General workflow for the synthesis and purification of the target ester.
Analytical Methods
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often achieving >98.0%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition.
Applications and Biological Activity
This compound is primarily utilized as a chromogenic substrate in biochemical assays to detect and quantify the activity of certain enzymes.[]
Enzyme Substrate
This compound is particularly useful as a substrate for proteases and peptidases, such as chymotrypsin and other serine proteases.[][8] The enzymatic hydrolysis of the ester bond releases 2-naphthol (also referred to as β-naphthol).[] The released 2-naphthol can then be coupled with a diazonium salt (e.g., Fast Blue B) to produce a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity.[8][9]
This method is valuable for:
-
Enzyme kinetics studies: Determining kinetic parameters like Kₘ and Vₘₐₓ.[]
-
Inhibitor screening: Assessing the potency of potential enzyme inhibitors.[]
-
Histochemistry: Localizing enzyme activity within tissue sections.[9]
Caption: Use as a chromogenic substrate in a protease assay.
Other Potential Applications
While its primary use is as a substrate, related N-benzoyl amino acid derivatives have been investigated for other biological activities, including antifungal properties.[7] The core structure, containing both amino acid and aromatic moieties, makes it a candidate for a precursor in the synthesis of more complex pharmaceuticals or fine chemicals.[2] The benzoyl group can protect the amino acid from rapid degradation, potentially improving its functional efficacy in certain formulations.[10]
References
- 2. CAS 15873-25-3: N-Benzoyl-L-phenylalanine 2-naphthalenyl e… [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 2134-24-9 [chemicalbook.com]
- 5. N-BENZOYL-DL-PHENYLALANINE BETA-NAPHTHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
Navigating the Ambiguous Identity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals reveals conflicting identifiers for a key chemical reagent, N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This guide presents a comprehensive overview of the available data, acknowledging the existing discrepancy in its Chemical Abstracts Service (CAS) number and providing a structured comparison of information associated with each identifier.
The scientific community relies on the precision of CAS numbers for the unambiguous identification of chemical substances. However, in the case of this compound, a notable discrepancy exists, with major chemical suppliers and databases citing two different CAS numbers: 15873-25-3 and 2134-24-9 . This ambiguity presents a significant challenge for researchers seeking reliable technical information. This guide aims to provide clarity by consolidating and presenting the available data for both designations, allowing for informed decision-making in experimental design and procurement.
Compound Identification and Properties
This compound is a derivative of the amino acid phenylalanine, utilized in various biochemical assays. The core structure consists of a DL-phenylalanine molecule where the amino group is protected by a benzoyl group, and the carboxylic acid is esterified with 2-naphthol. The "DL" designation indicates a racemic mixture of both the D- and L-enantiomers.
The conflicting CAS numbers appear to be used interchangeably by different suppliers for the same chemical entity described as the DL-racemic mixture. Below is a summary of the physicochemical properties associated with each CAS number, as reported by various sources.
| Property | CAS 15873-25-3 | CAS 2134-24-9 |
| Molecular Formula | C₂₆H₂₁NO₃ | C₂₆H₂₁NO₃ |
| Molecular Weight | 395.46 g/mol | 395.45 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 156-159 °C | 158 °C |
| Purity (Typical) | ≥98% (HPLC) | ≥98% (HPLC) |
Experimental Applications and Protocols
Despite the CAS number discrepancy, the primary application of this compound is consistent across the literature: it serves as a chromogenic substrate for the determination of chymotrypsin activity.
Principle of Chymotrypsin Activity Assay
The experimental workflow for a typical chymotrypsin assay using this substrate is outlined below. The enzymatic cleavage of the ester bond by chymotrypsin releases 2-naphthol, which can then be coupled with a diazonium salt to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the chymotrypsin activity.
Figure 1. Workflow for Chymotrypsin Activity Assay.
General Experimental Protocol
While specific concentrations and incubation times may vary depending on the experimental setup, a general protocol is as follows:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide or dimethylformamide).
-
Reaction Mixture: In a reaction vessel, combine a buffer solution (typically Tris-HCl or phosphate buffer at a physiological pH), the substrate solution, and the chymotrypsin sample.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: Terminate the enzymatic reaction, often by adding a strong acid or a specific inhibitor.
-
Color Development: Add a solution of a diazonium salt (e.g., Fast Blue B salt) to the reaction mixture to allow for the coupling reaction with the liberated 2-naphthol.
-
Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.
-
Calculation: Determine the chymotrypsin activity based on a standard curve generated with known concentrations of 2-naphthol.
Biological Signaling Pathways
This compound is not known to be directly involved in biological signaling pathways as an active modulator. Its primary role is that of a synthetic substrate for in vitro enzymatic assays. The interaction is a direct enzymatic reaction with chymotrypsin, a serine protease.
The logical relationship of this interaction can be visualized as a simple enzyme-substrate reaction leading to product formation.
Figure 2. Enzyme-Substrate Reaction.
Conclusion and Recommendation
The existence of two distinct CAS numbers for what appears to be the same chemical compound, this compound, underscores the importance of careful verification in chemical procurement and data retrieval. While the available data on the physicochemical properties and primary application are largely consistent between CAS 15873-25-3 and CAS 2134-24-9, researchers should be aware of this ambiguity.
It is recommended that when sourcing this reagent, researchers cross-reference the product specifications from the supplier with the intended application. When reporting experimental work, it is crucial to cite the specific CAS number provided by the supplier of the reagent used to ensure reproducibility. Until a definitive clarification is issued by an authoritative body such as the Chemical Abstracts Service, acknowledging this discrepancy is the most prudent approach for the scientific community.
An In-depth Technical Guide to N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, a key chromogenic substrate used in the study of proteolytic enzymes. This document details its physicochemical properties, methods for its synthesis, and its application in enzyme kinetics, particularly for chymotrypsin. Furthermore, it explores the broader context of protease signaling pathways, offering insights for researchers in drug development and related fields.
Core Physicochemical Properties
This compound is a synthetic amino acid derivative. Its quantitative data are summarized in the table below for ease of reference.
| Property | Value | Citations |
| Molecular Formula | C₂₆H₂₁NO₃ | [1][2] |
| Molecular Weight | 395.46 g/mol | [1][3] |
| CAS Number | 15873-25-3 | [1][4][5] |
| Alternate CAS Number | 2134-24-9 | [6] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 156-159 °C | [1][4][7] |
| Purity | Typically ≥98% (HPLC) | [1][4] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the protection of the amino acid, followed by esterification. Below is a generalized experimental protocol based on standard organic synthesis methodologies for N-benzoyl amino esters.[8][9]
Part 1: N-Benzoylation of DL-Phenylalanine
-
Reaction Setup: In a round-bottom flask, dissolve DL-phenylalanine in an aqueous solution of sodium bicarbonate.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the mixture with dilute hydrochloric acid to precipitate the N-benzoyl-DL-phenylalanine.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure N-benzoyl-DL-phenylalanine.[8]
Part 2: Esterification with 2-Naphthol
-
Reaction Setup: Combine the synthesized N-benzoyl-DL-phenylalanine, 2-naphthol, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- 1. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways That Depend on Regulated Proteolysis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. portlandpress.com [portlandpress.com]
- 5. calpaclab.com [calpaclab.com]
- 6. abmole.com [abmole.com]
- 7. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
An In-depth Technical Guide on the Synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis pathway for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, a compound of interest in biochemical and pharmaceutical research. The document details the chemical principles, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is an ester derivative of the amino acid phenylalanine. The presence of the benzoyl protecting group on the amine and the naphthyl ester at the carboxylic acid terminus makes it a useful substrate for enzymatic assays and a potential building block in the synthesis of more complex pharmaceutical compounds. This guide focuses on a robust and widely applicable method for its synthesis: the Steglich esterification.
Core Synthesis Pathway: Steglich Esterification
The synthesis of this compound can be efficiently achieved through a Steglich esterification. This method involves the coupling of the carboxylic acid of N-Benzoyl-DL-phenylalanine with the hydroxyl group of 2-Naphthol. The reaction is mediated by a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), and is catalyzed by 4-Dimethylaminopyridine (DMAP).
The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic DMAP then attacks this intermediate to form a more reactive acyl-pyridinium species. Finally, 2-Naphthol reacts with this activated species to form the desired ester, releasing DMAP and forming the N,N'-dicyclohexylurea (DCU) byproduct.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Reference |
| N-Benzoyl-DL-phenylalanine | C₁₆H₁₅NO₃ | 269.29 | 188-189 | >98 | [1][2] |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | >99 | |
| This compound | C₂₆H₂₁NO₃ | 395.46 | 156-159 | >98 (HPLC) |
Experimental Protocol
This protocol is adapted from established procedures for Steglich esterification and the synthesis of N-benzoyl amino acid esters.
Materials:
-
N-Benzoyl-DL-phenylalanine (1.0 eq)
-
2-Naphthol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Benzoyl-DL-phenylalanine (1.0 eq) and 2-Naphthol (1.1 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the reaction mixture. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
Spectroscopic Data (Representative)
The following are representative spectroscopic data based on the analysis of the starting materials and similar N-benzoyl amino acid esters. Actual experimental data should be acquired for full characterization.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.00 - 7.20 (m, 17H): Aromatic protons from the benzoyl, phenyl, and naphthyl groups.
-
7.05 (d, 1H): NH amide proton.
-
5.30 (q, 1H): α-CH proton of the phenylalanine moiety.
-
3.40 (d, 2H): β-CH₂ protons of the phenylalanine moiety.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
171.0: Ester carbonyl carbon.
-
167.0: Amide carbonyl carbon.
-
148.0 - 120.0: Aromatic carbons.
-
54.0: α-CH carbon.
-
38.0: β-CH₂ carbon.
FTIR (KBr, cm⁻¹):
-
3300-3400: N-H stretching (amide).
-
3100-3000: Aromatic C-H stretching.
-
1740-1760: C=O stretching (ester).
-
1640-1660: C=O stretching (amide I).
-
1520-1540: N-H bending (amide II).
-
1200-1300: C-O stretching (ester).
This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and perform thorough characterization to ensure the quality of the final product for their specific applications.
References
The Principle of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a Chromogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles behind the use of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a chromogenic substrate, primarily for the detection and quantification of chymotrypsin activity. This substrate allows for a straightforward and sensitive colorimetric assay, valuable in various research, diagnostic, and drug development applications.
Introduction to Chromogenic Assays
Chromogenic assays are biochemical tests that rely on the enzymatic cleavage of a synthetic substrate, resulting in the generation of a colored product (a chromophore).[1] The intensity of the color produced is directly proportional to the enzymatic activity, which can be quantified using a spectrophotometer.[1][2] These assays are widely utilized for their simplicity, sensitivity, and amenability to high-throughput screening.[1]
This compound is an esterified amino acid derivative specifically designed as a chromogenic substrate for serine proteases, with a particular affinity for chymotrypsin.[3][4] Its structure incorporates a phenylalanine residue, a preferred target for chymotrypsin, linked to a 2-naphthyl group via an ester bond.[3][5]
The Core Principle: A Two-Step Enzymatic and Chemical Reaction
The use of this compound as a chromogenic substrate involves a two-step process:
Step 1: Enzymatic Hydrolysis
The primary reaction is the enzymatic hydrolysis of the ester bond in this compound by a protease, such as chymotrypsin. The enzyme recognizes and binds to the phenylalanine portion of the substrate. The catalytic triad in the active site of chymotrypsin (serine, histidine, and aspartate) facilitates the cleavage of the ester linkage.[5] This enzymatic action releases two products: N-Benzoyl-DL-phenylalanine and 2-naphthol (also known as β-naphthol).[6]
Step 2: Chromogenic Coupling Reaction
The 2-naphthol released in the first step is a colorless compound. To generate a measurable color, a second chemical reaction is initiated. This involves the coupling of 2-naphthol with a diazonium salt, such as Fast Blue B, in an alkaline environment.[7] This reaction, known as an azo coupling, produces a highly colored and stable azo dye.[2][8] The intensity of the resulting color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the amount of 2-naphthol released and, consequently, to the activity of the enzyme.
Quantitative Data and Kinetic Parameters
While specific kinetic data for this compound is not extensively reported in readily available literature, data from analogous naphthyl ester and ethyl ester substrates for chymotrypsin and other proteases can provide valuable insights into the expected enzymatic behavior. The use of naphthyl ester derivatives has been shown to result in a more sensitive assay compared to their corresponding methyl or ethyl ester counterparts.[9][10]
| Substrate | Enzyme | Km (mM) | Reference |
| N-Tosyl-L-lysine α-naphthyl ester (TLNE) | Trypsin | 0.11 | [9][10] |
| N-Tosyl-L-lysine α-naphthyl ester (TLNE) | Thrombin | 0.15 | [9][10] |
| N-Acetyl-L-tyrosine α-naphthyl ester (ATNE) | Chymotrypsin | 0.18 | [9][10] |
| N-Acetylglycyl-L-lysine α-naphthyl ester (AGLNE) | Urokinase | 0.17 | [9][10] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | α-Chymotrypsin | Not specified, but used in standard assays | [11][12] |
Table 1: Michaelis-Menten constants (Km) for various proteases with different naphthyl and ethyl ester substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate.
Experimental Protocols
The following is a generalized experimental protocol for a chymotrypsin assay using a naphthyl ester substrate, adapted from established methods for similar substrates.[11][12] Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.
4.1. Reagents and Solutions
-
Tris Buffer: 80 mM Tris-HCl, pH 7.8 at 25°C.
-
Substrate Solution: this compound dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) or a mixture of methanol and water to a final concentration of approximately 1 mM.
-
Enzyme Solution: α-Chymotrypsin dissolved in 1 mM HCl to a concentration of 1 mg/mL, then diluted further to 10-30 µg/mL for the assay.
-
Diazonium Salt Solution: Fast Blue B salt dissolved in water or a suitable buffer immediately before use.
-
Stopping Reagent: (Optional) An acidic solution to stop the enzymatic reaction.
4.2. Assay Procedure
-
Reaction Setup: In a microplate well or a cuvette, add the Tris buffer.
-
Substrate Addition: Add the this compound substrate solution to the buffer and mix.
-
Enzyme Initiation: To start the reaction, add the diluted chymotrypsin solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 25°C or 37°C, for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: (Optional) Stop the reaction by adding a stopping reagent.
-
Color Development: Add the freshly prepared diazonium salt solution to the reaction mixture. An intense color will develop as the azo dye is formed.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific azo dye formed (typically in the range of 500-600 nm).
-
Data Analysis: The enzymatic activity is calculated from the change in absorbance over time, using a standard curve generated with known concentrations of 2-naphthol.
Visualizations
Signaling Pathways and Logical Relationships
Figure 1: The two-step principle of the chromogenic assay.
Figure 2: A typical experimental workflow for the assay.
Figure 3: Activation of chymotrypsin and its digestive function.
Relevance in Research and Drug Development
The measurement of chymotrypsin activity is crucial in several areas of research and drug development:
-
Digestive Disorders: Chymotrypsin is a key digestive enzyme, and its deficiency can lead to malabsorption and other gastrointestinal issues.[9] Assays using substrates like this compound can be used to assess the enzymatic activity in biological samples.
-
Cystic Fibrosis: In cystic fibrosis, thick mucus secretions can obstruct the pancreatic ducts, leading to a deficiency of digestive enzymes, including chymotrypsin.[9] Monitoring chymotrypsin activity can be part of the diagnostic and therapeutic monitoring process.
-
Cancer Research: Altered protease activity has been implicated in tumor growth and metastasis.[9] Chymotrypsin and other proteases are, therefore, potential targets for cancer therapy, and reliable assays are essential for screening potential inhibitors.
-
Drug Discovery: This chromogenic assay provides a robust platform for high-throughput screening of compound libraries to identify potential inhibitors or activators of chymotrypsin. Such compounds could have therapeutic applications in various diseases.
Conclusion
This compound serves as a valuable tool for the colorimetric determination of chymotrypsin activity. The principle of the assay is based on a two-step reaction involving enzymatic hydrolysis followed by a chemical coupling to produce a quantifiable colored product. This method offers a sensitive, convenient, and reliable means to study enzyme kinetics, screen for modulators of enzyme activity, and investigate the role of chymotrypsin in health and disease, making it highly relevant for researchers, scientists, and professionals in the field of drug development.
References
- 1. rsc.org [rsc.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Two steps in the reaction of chymotrypsin with acetyl-l-phenylalanine ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 6. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. What are S1: Chymotrypsin stimulants and how do they work? [synapse.patsnap.com]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. abcam.cn [abcam.cn]
- 12. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Measurement of Chymotrypsin Activity using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester as a chromogenic substrate for the measurement of chymotrypsin activity. While this specific substrate is not widely documented in readily available literature, this document outlines a proposed methodology based on established principles of enzyme kinetics and chromogenic assays. It includes a detailed, albeit theoretical, experimental protocol, data presentation templates, and visualizations to aid researchers in designing and implementing their own assays. The guide also addresses the critical consideration of substrate stereospecificity when using a DL-racemic mixture.
Introduction to Chymotrypsin and Chromogenic Assays
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter studied in various fields, including biochemistry, drug discovery, and clinical diagnostics.
Chromogenic assays are a common method for measuring enzyme activity. These assays utilize a substrate that, when cleaved by the enzyme, releases a chromogenic product. The concentration of this product, and therefore the rate of the enzymatic reaction, can be quantified by measuring the change in absorbance at a specific wavelength using a spectrophotometer. This compound is designed as such a substrate, where the hydrolysis by chymotrypsin is expected to release 2-naphthol, a chromogenic molecule.
Physicochemical Properties of the Substrate
A clear understanding of the substrate's properties is essential for accurate assay design.
| Property | Value | References |
| Chemical Name | This compound | [1][2] |
| Synonyms | Bzo-DL-Phe-β-naphthyl ester | |
| CAS Number | 15873-25-3 | [3] |
| Molecular Formula | C₂₆H₂₁NO₃ | [3] |
| Molecular Weight | 395.46 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 156-159 °C | [4] |
| Purity | Typically >98% (HPLC) | [4] |
Principle of the Assay and Enzymatic Reaction
The fundamental principle of this assay is the chymotrypsin-catalyzed hydrolysis of the ester bond in this compound. This reaction yields N-Benzoyl-DL-phenylalanine and 2-naphthol. The liberated 2-naphthol can be quantified spectrophotometrically.
Figure 1: Enzymatic hydrolysis of the substrate by chymotrypsin.
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed methodology based on general principles of chymotrypsin assays with naphthyl ester substrates. Optimization of parameters such as substrate concentration, enzyme concentration, and incubation time is highly recommended.
Required Reagents and Equipment
-
This compound
-
Bovine pancreatic α-chymotrypsin
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl₂) solution (e.g., 100 mM)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent for the substrate
-
Spectrophotometer capable of reading in the UV range
-
Quartz cuvettes
-
Incubator or water bath set to 25°C or 37°C
-
Pipettes and tips
-
Reaction tubes
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.8, containing 20 mM CaCl₂): Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water. Adjust the pH to 7.8 with HCl at the desired reaction temperature.
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold, dilute HCl (e.g., 1 mM) to ensure stability. Store on ice. Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
Substrate Stock Solution: Due to its hydrophobicity, dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
Assay Procedure
-
Reaction Setup: In a reaction tube, add the Tris-HCl buffer.
-
Substrate Addition: Add the desired volume of the this compound stock solution to the buffer. The final concentration of DMSO should be kept low (typically <5% v/v) to avoid enzyme inhibition.
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Enzyme Initiation: Initiate the reaction by adding the chymotrypsin working solution.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the initial linear range.
-
Reaction Termination (Optional): The reaction can be stopped by adding a denaturing agent, such as a strong acid, if necessary for endpoint measurements. For kinetic assays, this step is omitted.
-
Absorbance Measurement: Measure the absorbance of the released 2-naphthol. Based on the spectral properties of 2-naphthol, a wavelength in the range of 330-350 nm is proposed for detection. A full wavelength scan of the reaction product is recommended to determine the optimal absorbance maximum.
-
Blank Control: Prepare a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
Calculation of Chymotrypsin Activity
The rate of the reaction can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA/min * V_total) / (ε * l * V_enzyme * C_enzyme)
Where:
-
ΔA/min: The initial rate of change in absorbance per minute.
-
V_total: The total volume of the assay.
-
ε: The molar extinction coefficient of 2-naphthol under the assay conditions (to be determined experimentally).
-
l: The path length of the cuvette (usually 1 cm).
-
V_enzyme: The volume of the enzyme solution added.
-
C_enzyme: The concentration of the enzyme in the stock solution (in mg/mL).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed workflow for the chymotrypsin activity assay.
Figure 2: Proposed experimental workflow for the assay.
References
An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the enzymatic hydrolysis of the chromogenic substrate, N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This substrate is widely utilized in the quantitative determination of protease activity, particularly that of α-chymotrypsin, a key serine protease involved in digestion and a target for various therapeutic interventions.
Introduction
This compound is an esterified amino acid derivative that serves as an effective chromogenic substrate for serine proteases. Its molecular structure, featuring a phenylalanine residue, is specifically recognized by enzymes like chymotrypsin, which preferentially cleave peptide bonds C-terminal to aromatic amino acids. The enzymatic hydrolysis of the ester bond liberates 2-naphthol (β-naphthol), a compound that can be quantified to determine the rate of the enzymatic reaction. This property makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and the characterization of proteolytic enzymes.
The Catalytic Mechanism of Hydrolysis by α-Chymotrypsin
The hydrolysis of this compound by α-chymotrypsin follows the well-established mechanism of serine proteases, which is characterized by a "ping-pong" kinetic model and the crucial role of a catalytic triad in the enzyme's active site.
The Catalytic Triad
The active site of α-chymotrypsin contains a catalytic triad composed of three amino acid residues: Aspartate-102, Histidine-57, and Serine-195. These residues work in concert to facilitate the nucleophilic attack on the substrate's ester bond. The aspartate residue orients the histidine, which in turn acts as a general base, accepting a proton from the serine's hydroxyl group. This process dramatically increases the nucleophilicity of the serine oxygen, transforming it into a potent alkoxide ion.
The Acylation and Deacylation Steps
The hydrolysis occurs in two main stages:
-
Acylation: The highly nucleophilic Serine-195 attacks the carbonyl carbon of the ester bond in the this compound substrate. This forms a transient tetrahedral intermediate that is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, breaking the ester bond and releasing the 2-naphthyl group (2-naphthol). This results in the formation of a covalent acyl-enzyme intermediate, where the N-benzoyl-DL-phenylalanine moiety is attached to the serine residue.
-
Deacylation: A water molecule enters the active site and is activated by the Histidine-57 residue, which now acts as a general acid. The water molecule, now a strong nucleophile (hydroxide ion), attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate subsequently collapses, cleaving the covalent bond between the acyl group and the serine residue. The N-benzoyl-DL-phenylalanine product is released, and the enzyme's active site is regenerated, ready to catalyze another reaction cycle.
The overall reaction can be summarized as follows:
This compound + H₂O --(α-Chymotrypsin)--> N-Benzoyl-DL-phenylalanine + 2-Naphthol
Quantitative Data and Kinetic Parameters
The table below summarizes the known kinetic parameters for a similar substrate, providing a basis for comparison and experimental design.
| Substrate | Enzyme | Km (mM) | Vmax | kcat (s⁻¹) |
| N-acetyl-L-phenylalanine-β-naphthyl ester (ATNE) | α-Chymotrypsin | 0.18[1] | Not Reported | Not Reported |
Researchers should determine the specific kinetic parameters for this compound empirically under their specific experimental conditions.
Experimental Protocols
The enzymatic hydrolysis of this compound is typically monitored using a colorimetric assay. The released 2-naphthol is coupled with a diazonium salt, such as Fast Blue B salt (o-Dianisidine, tetrazotized), to produce a stable, colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be measured spectrophotometrically.
Materials
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Fast Blue B salt (or a similar diazonium salt)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent to dissolve the substrate
-
Spectrophotometer or microplate reader
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and dilute to the desired working concentration in the assay buffer immediately before use.
-
Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with the assay buffer to the desired final concentration.
-
Diazo Coupling Agent Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer. This solution should be protected from light.
Assay Procedure
-
Reaction Setup: In a microplate well or a cuvette, combine the assay buffer, substrate solution, and the diazo coupling agent solution.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the formed azo dye (typically in the range of 500-540 nm for Fast Blue B). Record the absorbance at regular time intervals.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the azo dye is known.
Visualizations
Catalytic Mechanism of Chymotrypsin
Caption: The ping-pong mechanism of chymotrypsin hydrolysis.
Experimental Workflow for the Colorimetric Assay
Caption: Workflow for the chymotrypsin colorimetric assay.
Conclusion
This compound is a valuable tool for the study of chymotrypsin and other related proteases. Understanding the mechanism of its hydrolysis and employing robust experimental protocols are essential for obtaining accurate and reproducible data in research, drug discovery, and clinical diagnostics. This guide provides a foundational understanding and practical framework for the effective use of this important chromogenic substrate.
References
An In-depth Technical Guide on the Stability and Storage of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is an organic compound used in various research and development applications, including as a substrate for the determination of chymotrypsin activity. A thorough understanding of its stability and appropriate storage conditions is crucial to ensure its integrity, purity, and performance in experimental assays. This guide provides a comprehensive overview of the known storage and handling protocols, and outlines a recommended framework for conducting detailed stability studies.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2134-24-9 |
| Molecular Formula | C₂₆H₂₁NO₃ |
| Molecular Weight | 395.46 g/mol |
| Appearance | White to off-white powder or crystals |
| Purity | Typically >98% (by HPLC) |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the stability of this compound. The following recommendations are synthesized from available Safety Data Sheets (SDS).[1][2]
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a well-ventilated area. | Prevents the accumulation of any potential vapors or dust. |
| Container | Keep container tightly closed when not in use. | Protects from atmospheric moisture and contaminants. |
| Light Exposure | Store away from direct sunlight. | While specific photostability data is unavailable, many complex organic molecules are sensitive to light-induced degradation. |
| Incompatible Substances | Keep away from incompatible substances and sources of ignition. | Prevents potentially hazardous chemical reactions. |
| Handling | Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including gloves and eye/face protection. Avoid breathing dust/fumes and minimize dust generation. Wash hands thoroughly after handling. | Ensures personnel safety and prevents contamination of the compound. |
Assessment of Chemical Stability: Experimental Protocols
To quantitatively assess the stability of this compound, a systematic study involving long-term, accelerated, and forced degradation studies is recommended. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and principles of forced degradation studies.[3][4][5][6]
The overall process for evaluating the stability of a chemical compound can be visualized as a logical workflow.
Caption: General workflow for chemical stability assessment.
The following table outlines a comprehensive set of experimental conditions to evaluate the stability of this compound.
Table 2: Proposed Experimental Conditions for Stability Assessment
| Study Type | Condition | Purpose | Suggested Parameters | Analytical Method |
| Accelerated Stability | Elevated Temperature | To simulate long-term storage in a shorter timeframe.[3][4] | 54 ± 1°C for 14 days (based on OECD Guideline 113).[3][4] | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
| Forced Degradation: Hydrolysis | Acidic and Basic Conditions | To determine susceptibility to hydrolysis.[6] | 0.1 M HCl at 60°C; 0.1 M NaOH at room temperature. | HPLC-UV/DAD, LC-MS for identification of hydrolytic products. |
| Forced Degradation: Oxidation | Oxidizing Agent | To assess oxidative stability.[6] | 3% H₂O₂ at room temperature. | HPLC-UV/DAD, LC-MS for identification of oxidation products. |
| Forced Degradation: Thermal | High Temperature | To identify thermally induced degradation products. | Dry heat at a temperature significantly above accelerated conditions (e.g., 150°C) until significant degradation is observed.[3][4] | HPLC-UV/DAD, LC-MS. |
| Forced Degradation: Photostability | Light Exposure | To evaluate sensitivity to light. | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | HPLC-UV/DAD, with a protected sample as a control. |
A crucial prerequisite for any stability study is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method must be capable of separating the intact this compound from all potential degradation products, ensuring that any decrease in the parent compound's concentration is accurately measured.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, based on its chemical structure (an ester and an amide), the following are plausible routes of degradation under stress conditions:
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, which would yield N-Benzoyl-DL-phenylalanine and 2-naphthol. The amide bond could also be hydrolyzed under more forcing conditions.
-
Oxidation: The phenyl and naphthyl rings, as well as the benzylic position of the phenylalanine moiety, could be susceptible to oxidation.
-
Photodegradation: Aromatic systems can be susceptible to photolytic reactions.
The proposed forced degradation studies would help to elucidate these potential pathways.
Caption: Plausible degradation pathways for the compound.
Conclusion
While quantitative stability data for this compound is not publicly available, adherence to the recommended storage and handling conditions derived from safety data sheets is essential for maintaining its quality.[1][2] For researchers and drug development professionals requiring detailed stability information, a systematic approach involving accelerated stability testing and forced degradation studies is necessary. The experimental framework outlined in this guide provides a robust starting point for such investigations, enabling the determination of the compound's intrinsic stability, degradation pathways, and ultimately, its appropriate shelf-life.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. aksci.com [aksci.com]
- 3. oecd.org [oecd.org]
- 4. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Solubility of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a practical resource for laboratory professionals.
Core Compound Information
This compound is a chemical compound that sees use in biochemical research, particularly in enzyme assays. A thorough understanding of its solubility is crucial for its effective application in experimental settings, including for reaction kinetics, as a substrate in solution, and in purification processes. The properties of this compound are influenced by its benzoyl and naphthyl groups, which contribute to its aromatic and nonpolar character, and the phenylalanine moiety.[1]
Solubility Data
Specific quantitative solubility data for this compound is not widely available in published literature. However, based on chemical supplier information and safety data sheets, the following qualitative solubility information has been gathered.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Methanol | Hot | Almost transparent (indicating good solubility) |
| Water | Not Specified | Not Available (suggesting low solubility)[2] |
It is important to note that the term "Not available" often implies that the solubility is negligible or has not been determined.[2] Given the compound's structure, which includes large nonpolar aromatic rings, it is expected to have low solubility in polar solvents like water and higher solubility in organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a standard method that can be adapted for various solvents and temperatures.
Objective:
To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method to separate and quantify this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
A Historical Perspective on N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in Protease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, often abbreviated as BOPN or BPN, is a synthetic chromogenic substrate that has played a significant role in the historical landscape of enzyme kinetics and protease research. Its utility lies in its susceptibility to cleavage by certain proteolytic enzymes, particularly chymotrypsin, releasing 2-naphthol (β-naphthol), a compound that can be readily detected and quantified. This property made it a valuable tool for the colorimetric assay of protease activity in an era predating the widespread use of fluorogenic and more advanced substrate technologies. This technical guide delves into the historical applications of this compound, providing an overview of its use in research, detailing experimental protocols derived from historical literature, and presenting available quantitative data.
Core Applications in Research
The primary historical application of this compound was as a chromogenic substrate for the serine protease, chymotrypsin. Its structural similarity to the natural substrates of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan, made it an effective tool for several key research areas:
-
Enzyme Activity Assays: The hydrolysis of the ester bond in BOPN by chymotrypsin releases 2-naphthol. This product can be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the amount of 2-naphthol released and thus to the enzymatic activity of chymotrypsin. This formed the basis of a simple and effective colorimetric assay.
-
Enzyme Kinetics: BOPN was employed in early studies to determine fundamental kinetic parameters of chymotrypsin, such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These studies were crucial for understanding the enzyme's catalytic mechanism and efficiency.
-
Inhibitor Screening: The chymotrypsin-BOPN assay provided a straightforward method for screening potential enzyme inhibitors. A decrease in the rate of color development in the presence of a test compound indicated inhibition of chymotrypsin activity, allowing for the identification and characterization of new inhibitory molecules.
-
Histochemistry: In addition to solution-based assays, naphthyl esters, including those of N-acylated amino acids, were used in histochemical studies to localize protease activity within tissue sections. The enzymatic release of naphthol, followed by its reaction with a diazonium salt, would produce an insoluble colored precipitate at the site of enzyme activity, allowing for visualization under a microscope.
Quantitative Data Summary
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chymotrypsin | N-Acetyl-L-phenylalanine ethyl ester | 0.7 | - | - | [Niinobe et al., 1980] |
| Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester (ATEE) | 0.7 | 193 | 2.76 x 10⁵ | [Hansch et al., 1977] |
| N-acetyl-DL-phenylalanine beta-naphthyl esterase | N-acetyl-DL-phenylalanine beta-naphthyl ester | 0.071 | - | - | [Tsung et al., 1975] |
Note: The table includes data for structurally related substrates to provide a comparative context for the enzymatic activity of chymotrypsin with aryl esters of N-acylated amino acids. Direct kinetic constants for this compound with chymotrypsin from historical papers were not available in the searched literature.
Experimental Protocols
While a specific detailed historical protocol for a chymotrypsin assay using this compound was not found in its entirety, the following procedure has been reconstructed based on common methodologies of the era for similar chromogenic substrates.
Reconstructed Historical Protocol for Chymotrypsin Assay
Principle:
This assay is based on the enzymatic hydrolysis of this compound by chymotrypsin to release 2-naphthol. The liberated 2-naphthol is then coupled with a diazonium salt (e.g., Fast Blue B) to form a stable, colored azo dye. The absorbance of this dye is measured spectrophotometrically, and the rate of its formation is proportional to the chymotrypsin activity.
Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.6.
-
Substrate Solution: A stock solution of this compound in a suitable organic solvent (e.g., dimethylformamide or acetone) at a concentration of 10 mM.
-
Chymotrypsin Solution: A stock solution of bovine pancreatic α-chymotrypsin prepared in 1 mM HCl to a concentration of 1 mg/mL. This solution should be further diluted with the phosphate buffer to the desired working concentration just before use.
-
Diazonium Salt Solution: A freshly prepared solution of Fast Blue B salt (or a similar diazonium salt) in the phosphate buffer at a concentration of 1 mg/mL. This solution is light-sensitive and should be kept in the dark.
-
Trichloroacetic Acid (TCA) Solution: 10% (w/v) in water, to stop the enzymatic reaction.
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine 1.0 mL of phosphate buffer and 0.1 mL of the substrate stock solution. Mix and pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add 0.1 mL of the diluted chymotrypsin solution to the reaction mixture, mix quickly, and start a timer.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the enzymatic reaction by adding 0.5 mL of 10% TCA solution. Mix thoroughly.
-
Color Development: Add 0.2 mL of the freshly prepared diazonium salt solution to the tube. Mix and allow the color to develop for 10-15 minutes at room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed (typically in the range of 500-560 nm). A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Activity: The enzyme activity is calculated based on a standard curve prepared with known concentrations of 2-naphthol.
Visualizations
Signaling Pathway: Chymotrypsin Catalytic Mechanism
The hydrolysis of this compound by chymotrypsin follows the well-established mechanism for serine proteases, which involves a catalytic triad of amino acids (Serine-195, Histidine-57, and Aspartate-102) in the enzyme's active site.
Caption: Catalytic mechanism of chymotrypsin with a substrate.
Experimental Workflow: Colorimetric Assay
The following diagram illustrates the general workflow for a historical colorimetric assay of chymotrypsin using a naphthyl ester substrate.
Caption: Workflow for a historical colorimetric chymotrypsin assay.
Conclusion
This compound represents a classic tool in the history of enzymology. While largely superseded by more sensitive and convenient fluorogenic and synthetic peptide substrates, its historical significance lies in its contribution to the fundamental understanding of protease function. The principles of the colorimetric assays developed using this and similar compounds laid the groundwork for many of the high-throughput screening methods that are indispensable in modern drug discovery and diagnostics. This guide provides a glimpse into these historical applications, offering valuable context for researchers in the field of protease biology and drug development.
Methodological & Application
Application Notes and Protocols for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chromogenic substrate commonly employed in the determination of chymotrypsin activity.[1] The enzymatic hydrolysis of the ester bond by chymotrypsin releases 2-naphthol, which can be quantified spectrophotometrically to determine the rate of enzyme activity. Accurate and reproducible experimental results hinge on the correct preparation of the substrate stock solution. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in enzymatic assays.
Physicochemical Data and Solubility
Proper preparation of a stock solution requires an understanding of the physicochemical properties of the solute. Key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁NO₃ | |
| Molecular Weight | 395.46 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 156.0 to 159.0 °C | |
| Purity | >98.0% (HPLC) | [1] |
| Storage Temperature | -20°C |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. The following safety precautions are recommended based on the Safety Data Sheet (SDS).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or outdoors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
First Aid (Inhalation): If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[4]
Experimental Protocol: Preparation of Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for protease substrate stock solutions.
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Substrate: Accurately weigh out 3.95 mg of this compound using a calibrated analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the substrate.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The resulting solution will be a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Application in Chymotrypsin Assay
The prepared stock solution can be used to determine chymotrypsin activity. The following is a general workflow for such an assay.
Caption: Workflow for a chymotrypsin assay using the prepared stock solution.
For a typical chymotrypsin assay, the 10 mM stock solution is further diluted in an appropriate assay buffer (e.g., 80 mM Tris-HCl, pH 7.8) to a final working concentration. Protocols for similar substrates, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), use a final substrate concentration of around 0.55 mM.[5] The reaction is initiated by the addition of the chymotrypsin solution, and the increase in absorbance due to the release of 2-naphthol is monitored over time.
Summary of Quantitative Data
The following table summarizes the key quantitative information for the preparation of the this compound stock solution.
| Parameter | Value |
| Stock Solution Concentration | 10 mM |
| Mass of Solute per mL of Solvent | 3.95 mg |
| Solvent | Anhydrous DMSO |
| Storage Temperature | -20°C |
Logical Workflow for Stock Solution Preparation
The following diagram illustrates the logical steps involved in the preparation of the stock solution.
Caption: Logical workflow for preparing the this compound stock solution.
References
Application Notes and Protocols for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (BPNPE) assay is a robust method for determining the activity of chymotrypsin and chymotrypsin-like serine proteases. The assay relies on the enzymatic hydrolysis of the BPNPE substrate, which releases 2-naphthol. The rate of 2-naphthol formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This method is valuable for kinetic studies, inhibitor screening, and quality control in drug development processes. Optimizing the buffer conditions is critical for achieving maximal enzyme activity and ensuring the reliability and reproducibility of the assay.
Principle of the Assay
Chymotrypsin catalyzes the hydrolysis of the ester bond in this compound. This reaction yields N-Benzoyl-DL-phenylalanine and 2-naphthol. The liberated 2-naphthol can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 324 nm.
Optimal Buffer Conditions
The enzymatic activity of chymotrypsin is highly dependent on the pH, ionic strength, and composition of the buffer. While specific quantitative data for this compound is not extensively published, data from assays with structurally similar substrates, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), provide a strong foundation for optimizing the assay conditions.
Buffer System and pH
Tris-HCl is the most commonly recommended buffer system for chymotrypsin assays due to its buffering capacity in the optimal pH range for the enzyme. The optimal pH for chymotrypsin activity is generally between 7.5 and 9.0.[1][2] For most applications, a pH of 7.8 is recommended as a starting point.[3][4][5]
Buffer Concentration
The concentration of the buffer can influence the ionic strength of the reaction mixture, which in turn can affect enzyme activity. A buffer concentration of 50-100 mM is typically effective. An 80 mM Tris-HCl buffer is frequently used in established chymotrypsin assay protocols.[3][5]
Additives for Enhanced Stability and Activity
-
Calcium Chloride (CaCl₂): Calcium ions are known to enhance the stability of chymotrypsin and can also play a role in its catalytic activity. The inclusion of CaCl₂ in the assay buffer, typically at a concentration of 10-100 mM, is recommended to prevent autolysis and maintain the enzyme's structural integrity.[1][5]
-
Organic Solvents: this compound has limited solubility in aqueous solutions. Therefore, the use of a water-miscible organic solvent is necessary to prepare the substrate stock solution. Dimethyl sulfoxide (DMSO) or methanol are commonly used for this purpose.[1] It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically ≤ 5% v/v) to minimize its potential inhibitory effects on the enzyme.
Quantitative Data Summary
The following tables summarize typical buffer conditions and kinetic parameters for chymotrypsin assays using analogous substrates. These values serve as an excellent starting point for the optimization of the this compound assay.
Table 1: Recommended Buffer Conditions for Chymotrypsin Assays
| Parameter | Recommended Condition | Notes |
| Buffer System | Tris-HCl | Provides stable buffering in the optimal pH range. |
| pH | 7.8 - 8.0 | Optimal for chymotrypsin activity. |
| Buffer Concentration | 80 mM | A commonly used and effective concentration.[3][5] |
| Calcium Chloride (CaCl₂) Concentration | 100 mM | Enhances enzyme stability.[1][5] |
| Temperature | 25 °C | Standard temperature for chymotrypsin assays.[3][4] |
Table 2: Kinetic Parameters of Chymotrypsin with Phenylalanine-based Substrates
Note: The following data is for substrates analogous to this compound and should be used as a reference for assay development.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Buffer Conditions |
| N-acetyl-L-phenylalanine ethyl ester | 0.18 | 175 | pH 7.9, 0.1 M Tris, 0.1 M CaCl₂ |
| N-acetyl-L-phenylalanine p-nitrophenyl ester | 0.04 | 5.8 | pH 7.8, 0.05 M Phosphate |
| N-succinyl-L-phenylalanine p-nitroanilide | 0.05 | 0.045 | pH 7.8, 0.1 M Tris, 0.02 M CaCl₂ |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (BPNPE)
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Dimethyl Sulfoxide (DMSO) or Methanol
-
Hydrochloric Acid (HCl, 1 M)
-
Sodium Hydroxide (NaOH, 1 M)
-
Ultrapure water
-
Spectrophotometer capable of measuring absorbance at 324 nm
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
-
pH meter
Preparation of Reagents
-
Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8):
-
Dissolve 9.69 g of Tris base in approximately 800 mL of ultrapure water.
-
Add 14.7 g of CaCl₂ dihydrate and stir until dissolved.
-
Adjust the pH to 7.8 at 25 °C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4 °C.
-
-
Substrate Stock Solution (10 mM BPNPE in DMSO):
-
Weigh 39.55 mg of this compound.
-
Dissolve in 10 mL of high-purity DMSO.
-
Store protected from light at -20 °C. Note: The substrate is light sensitive.
-
-
Enzyme Stock Solution (1 mg/mL Chymotrypsin in 1 mM HCl):
-
Prepare 1 mM HCl by diluting concentrated HCl in ultrapure water.
-
Dissolve 10 mg of α-chymotrypsin in 10 mL of cold (4 °C) 1 mM HCl.
-
Aliquot and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
-
-
Working Enzyme Solution:
-
Immediately before use, dilute the enzyme stock solution with cold 1 mM HCl to the desired concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Assay Procedure
-
Set the spectrophotometer to measure absorbance at 324 nm and equilibrate the temperature to 25 °C.
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube or directly in a cuvette by adding the following in order:
-
Assay Buffer: X µL
-
Substrate Stock Solution: Y µL (to achieve the desired final concentration, e.g., 0.1-1 mM)
-
Ultrapure Water: Z µL (to bring the final volume to, for example, 990 µL)
-
-
Mix gently by pipetting or inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding 10 µL of the working enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Start recording the absorbance at 324 nm every 15-30 seconds for 5-10 minutes.
-
Ensure that the increase in absorbance is linear during the initial phase of the reaction.
Data Analysis
-
Calculate the rate of the reaction (ΔA/min) from the initial linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min) / (ε * path length * [Enzyme])
Where:
-
ΔA/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of 2-naphthol (M⁻¹cm⁻¹).
-
The path length is typically 1 cm.
-
[Enzyme] is the concentration of the enzyme in the final reaction mixture in mg/mL.
-
Visualizations
Enzymatic Reaction Workflow
Caption: Workflow of the chymotrypsin-catalyzed hydrolysis of BPNPE.
Logical Relationship of Assay Optimization
References
- 1. This compound [FOR DETERMINATION OF CHYMOTRYPSIN] - Safety Data Sheet [chemicalbook.com]
- 2. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reactions of alpha-chymotrypsin and related proteins with ester substrates in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Chymotrypsin Activity using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the spectrophotometric determination of chymotrypsin activity using the substrate N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This assay is a valuable tool for studying enzyme kinetics, screening for inhibitors, and assessing the purity and activity of chymotrypsin preparations.
Principle of the Assay
Chymotrypsin, a serine protease, catalyzes the hydrolysis of the ester bond in this compound. This reaction yields N-Benzoyl-DL-phenylalanine and 2-naphthol. The rate of the reaction is determined by monitoring the increase in absorbance resulting from the formation of 2-naphthol, which can be measured spectrophotometrically. At an alkaline pH, 2-naphthol is ionized to the 2-naphtholate ion, which exhibits a distinct absorbance maximum.
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (Substrate)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric Acid (HCl)
-
Calcium Chloride (CaCl₂)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (for dissolving the substrate)
-
Spectrophotometer (UV-Vis)
-
Cuvettes (quartz recommended for UV measurements)
-
pH meter
-
Analytical balance
-
Calibrated pipettes
Reagent Preparation
-
Tris Buffer (50 mM, pH 8.0, containing 20 mM CaCl₂):
-
Dissolve 6.057 g of Tris base in approximately 900 mL of deionized water.
-
Add 2.94 g of calcium chloride dihydrate and stir until dissolved.
-
Adjust the pH to 8.0 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve an appropriate amount of this compound in a minimal amount of DMSO or ethanol.
-
Dilute to the final desired concentration with the Tris Buffer. Note: The final concentration of the organic solvent in the assay mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Chymotrypsin Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with cold 1 mM HCl. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Assay Procedure
-
Set up the Spectrophotometer:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to 335 nm. Note: This wavelength is based on the known spectral properties of 2-naphthol. It is advisable to perform a wavelength scan of the product under the assay conditions to determine the optimal absorbance maximum.
-
Set the temperature to 25°C.
-
-
Prepare the Reaction Mixture:
-
In a cuvette, add the following:
-
Tris Buffer (to a final volume of 1 mL)
-
Substrate solution (to the desired final concentration, e.g., 0.1-1 mM)
-
-
Mix gently by inverting the cuvette.
-
-
Equilibration and Blank Measurement:
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate.
-
Measure the absorbance of the substrate solution and buffer. This will serve as the initial absorbance.
-
-
Initiate the Reaction:
-
Add a small volume of the diluted chymotrypsin solution (e.g., 10-50 µL) to the cuvette.
-
Quickly mix the contents by inverting the cuvette.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at 335 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.
-
Ensure that the increase in absorbance is linear with time. If the rate is too fast, dilute the enzyme solution. If the rate is too slow, a more concentrated enzyme solution may be needed.
-
-
Control (Blank) Reaction:
-
Perform a blank reaction by adding the same volume of 1 mM HCl (without enzyme) to the reaction mixture. This will account for any non-enzymatic hydrolysis of the substrate.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min):
-
Plot the absorbance versus time.
-
Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔA/min).
-
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.
-
-
Calculate Chymotrypsin Activity:
-
The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε × l) × V_total × 10^6 / V_enzyme Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of 2-naphthol at 335 nm and pH 8.0 (in M⁻¹cm⁻¹). Note: The molar extinction coefficient for 2-naphthol under these specific conditions must be determined experimentally or obtained from reliable literature sources.
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay mixture in mL.
-
V_enzyme is the volume of the enzyme solution added in mL.
-
-
One unit (U) of chymotrypsin activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Wavelength (λ) | 335 nm (recommended starting point) | Inferred from 2-naphthol properties |
| pH | 8.0 | Standard for chymotrypsin assays |
| Temperature | 25°C | Standard for chymotrypsin assays |
| Buffer | 50 mM Tris-HCl with 20 mM CaCl₂ | Standard for chymotrypsin assays |
| Molar Extinction Coefficient (ε) of 2-Naphthol at 335 nm, pH 8.0 | To be determined experimentally | - |
Visualizations
Enzymatic Reaction and Detection Principle
Caption: Enzymatic reaction catalyzed by chymotrypsin.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for Inhibitor Screening using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chromogenic substrate utilized in the screening and characterization of inhibitors for certain serine proteases. Its chemical structure is specifically designed to be recognized and cleaved by enzymes with chymotrypsin-like activity, which includes chymotrypsin itself and other proteases such as cathepsin G. The enzymatic hydrolysis of this substrate liberates 2-naphthol, a compound that can be readily detected through a colorimetric reaction, providing a quantitative measure of enzyme activity.
This document provides detailed application notes and experimental protocols for the use of this compound in inhibitor screening assays. The methodologies described are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Principle of the Assay
The inhibitor screening assay using this compound is based on a two-step enzymatic and chemical reaction.
-
Enzymatic Hydrolysis: The target serine protease (e.g., chymotrypsin or cathepsin G) cleaves the ester bond of this compound. This reaction releases N-Benzoyl-DL-phenylalanine and 2-naphthol. In the presence of an inhibitor, the rate of this enzymatic cleavage is reduced.
-
Colorimetric Detection: The liberated 2-naphthol is then coupled with a diazonium salt, such as Fast Blue B salt, in an azo coupling reaction. This reaction produces a colored azo dye, the intensity of which is directly proportional to the amount of 2-naphthol released and, consequently, to the enzymatic activity. The absorbance of the resulting solution is measured using a spectrophotometer or microplate reader at a specific wavelength.
Featured Enzymes and Their Signaling Pathways
This compound is a suitable substrate for screening inhibitors of the following enzymes:
-
Chymotrypsin: A key digestive serine protease that plays a vital role in the breakdown of proteins in the small intestine. Beyond its digestive function, chymotrypsin can signal to intestinal epithelial cells through the cleavage and activation of Protease-Activated Receptors (PARs), such as PAR1 and PAR2.[1] This signaling can influence gut homeostasis and inflammation.
-
Cathepsin G: A serine protease primarily found in the azurophilic granules of neutrophils.[2] Cathepsin G is involved in host defense by degrading pathogens and contributes to tissue remodeling at sites of inflammation.[2][3] Its dysregulated activity is implicated in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[2] Cathepsin G can modulate inflammatory responses by processing cytokines and chemokines and activating PARs.
Data Presentation
| Enzyme | Substrate | Inhibitor | IC50 / Ki | Assay Conditions | Reference |
| Chymotrypsin | N-acetyl-L-tyrosine 1-naphthyl ester (ATNE) | - | Km = 0.18 mM | - | [1] |
| Chymotrypsin | Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO | - | Ki = 1.12 x 10-8 M | - | |
| Cathepsin G | R-Phe-COOCH3 | R = N-(4-[(4-chlorophenyl)sulfonylaminocarbonyl]phenylcarbonyl)ValylProlyl | Ki = 0.44 µM | - |
Experimental Protocols
Protocol 1: Colorimetric Inhibitor Screening Assay for Chymotrypsin
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (Substrate)
-
Fast Blue B Salt (Diazonium salt)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl2
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) or a mixture of methanol and water
-
Test compounds (potential inhibitors)
-
Known chymotrypsin inhibitor (e.g., chymostatin) for positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Reagent Preparation:
-
Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 10 µg/mL) in Assay Buffer.
-
Substrate Solution: Dissolve this compound in the Substrate Solvent to prepare a stock solution (e.g., 10 mM).
-
Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in water or a suitable buffer (e.g., 1 mg/mL). This solution should be prepared just before use and protected from light.
-
Test Compound and Control Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to prepare stock solutions. Further dilute with Assay Buffer to the desired screening concentrations.
-
-
Assay Setup (per well):
-
Enzyme Control (100% activity): 50 µL of Assay Buffer + 25 µL of Chymotrypsin Solution.
-
Blank (No enzyme): 75 µL of Assay Buffer.
-
Positive Control (Inhibitor): 50 µL of the known inhibitor solution + 25 µL of Chymotrypsin Solution.
-
Test Compound: 50 µL of the test compound solution + 25 µL of Chymotrypsin Solution.
-
-
Pre-incubation:
-
Mix the contents of each well and pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate the color development by adding 50 µL of the freshly prepared Fast Blue B Solution to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the color to develop.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Calculate the percent inhibition for each test compound using the following formula:
-
For compounds showing significant inhibition, a dose-response curve can be generated by testing a range of concentrations to determine the IC50 value.
-
Protocol 2: Colorimetric Inhibitor Screening Assay for Cathepsin G
This protocol can be adapted from the chymotrypsin assay with modifications to the buffer and enzyme.
Materials:
-
Human Cathepsin G
-
This compound (Substrate)
-
Fast Blue B Salt
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Other reagents are the same as in Protocol 1.
Procedure:
The procedure is similar to Protocol 1, with the following modifications:
-
Use Human Cathepsin G instead of chymotrypsin.
-
Use the Cathepsin G Assay Buffer (100 mM HEPES, pH 7.5).
-
The optimal enzyme concentration and incubation times should be determined specifically for Cathepsin G.
Mandatory Visualizations
Caption: Experimental workflow for inhibitor screening.
Caption: Signaling pathways of target enzymes.
References
Application Notes and Protocols for Continuous Kinetic Assay using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (B-Phe-2NE) is a chromogenic substrate used for the continuous kinetic analysis of chymotrypsin and other serine proteases with chymotrypsin-like activity. The enzymatic hydrolysis of this substrate yields N-benzoyl-DL-phenylalanine and 2-naphthol. The rate of formation of 2-naphthol can be monitored spectrophotometrically, providing a direct measure of enzyme activity. This assay is valuable for enzyme characterization, inhibitor screening, and quality control in various research and drug development applications.
Chymotrypsin, a key digestive enzyme, functions as a serine protease, preferentially cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] Its catalytic activity relies on a well-characterized "ping-pong" mechanism involving a catalytic triad of serine, histidine, and aspartate residues within the enzyme's active site.[3] The use of synthetic substrates like B-Phe-2NE allows for a straightforward and continuous monitoring of this catalytic process.
Principle of the Assay
The principle of the continuous kinetic assay is based on the enzymatic hydrolysis of this compound by chymotrypsin. This reaction releases 2-naphthol, which, particularly in its deprotonated form (2-naphtholate) at slightly alkaline pH, exhibits strong absorbance at a specific wavelength. The rate of increase in absorbance is directly proportional to the rate of 2-naphthol formation and thus to the chymotrypsin activity. The reaction can be monitored in real-time using a spectrophotometer.
The enzymatic reaction is as follows:
This compound + H₂O --(Chymotrypsin)--> N-Benzoyl-DL-phenylalanine + 2-Naphthol
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15873-25-3 | [4] |
| Molecular Formula | C₂₆H₂₁NO₃ | [4] |
| Molecular Weight | 395.46 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity (HPLC) | >98.0% | [4] |
Table 2: Recommended Reagents and Materials
| Reagent/Material | Specification |
| α-Chymotrypsin (from bovine pancreas) | TPCK-treated, lyophilized powder |
| This compound | >98% purity |
| Tris-HCl buffer | 50 mM, pH 7.8 at 25°C |
| Calcium Chloride (CaCl₂) | 20 mM |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher |
| 1 mM Hydrochloric Acid (HCl) | |
| UV-Vis Spectrophotometer | Capable of measuring absorbance at 345 nm |
| Quartz cuvettes | 1 cm path length |
| Pipettes and tips | Calibrated |
Table 3: Suggested Assay Parameters
| Parameter | Recommended Value |
| Wavelength (λ) | 345 nm |
| Temperature | 25°C |
| Assay Buffer | 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂ |
| Substrate Stock Solution | 10 mM in DMSO |
| Final Substrate Concentration | 0.1 - 1.0 mM |
| Final Enzyme Concentration | 1 - 10 µg/mL (to be optimized) |
| Final DMSO Concentration | < 5% (v/v) |
| Molar Extinction Coefficient (ε) of 2-naphtholate | ~1,800 M⁻¹cm⁻¹ at 345 nm and pH 7.8 (See Note 1) |
Note 1: The molar extinction coefficient of 2-naphthol is pH-dependent. At pH 7.8, a fraction of 2-naphthol (pKa ≈ 9.5) will be in the deprotonated naphtholate form, which has a distinct absorbance maximum around 345 nm. The provided value is an estimate and should be determined empirically under the specific assay conditions for the most accurate results.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 7.8, 20 mM CaCl₂):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 2.94 g of calcium chloride dihydrate and dissolve.
-
Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound in DMSO):
-
Dissolve 39.55 mg of this compound in 10 mL of DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Stock Solution (1 mg/mL α-Chymotrypsin):
-
Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.
-
Prepare fresh daily and keep on ice.
-
-
Working Enzyme Solution:
-
Immediately before use, dilute the enzyme stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate for at least 5 minutes.
-
Protocol 2: Continuous Kinetic Assay
-
Set up the spectrophotometer to measure absorbance at 345 nm and equilibrate the cuvette holder to 25°C.
-
In a 1 cm quartz cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
Substrate Stock Solution (to the desired final concentration, ensuring the final DMSO concentration is below 5%)
-
Deionized water to bring the volume to the desired final volume (e.g., 1 mL) minus the volume of the enzyme solution.
-
-
Mix the contents of the cuvette by inverting and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the working enzyme solution to the cuvette.
-
Immediately mix by inverting and start recording the absorbance at 345 nm every 15-30 seconds for 5-10 minutes.
-
A blank reaction should be performed by adding the assay buffer instead of the enzyme solution to control for any non-enzymatic hydrolysis of the substrate.
Protocol 3: Calculation of Enzyme Activity
-
Plot the absorbance at 345 nm versus time (in minutes).
-
Determine the initial reaction rate (ΔA/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000
where:
-
ΔA/min = the rate of change in absorbance per minute
-
ε = molar extinction coefficient of 2-naphtholate at 345 nm (in M⁻¹cm⁻¹)
-
l = path length of the cuvette (in cm)
-
1000 = conversion factor from mol to µmol
-
-
The specific activity of the enzyme can be calculated by dividing the activity by the concentration of the enzyme in the assay (in mg/mL).
Specific Activity (U/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Mandatory Visualizations
Chymotrypsin Catalytic Mechanism
Caption: The ping-pong catalytic mechanism of chymotrypsin.
Experimental Workflow for Continuous Kinetic Assay
Caption: Workflow for the continuous kinetic assay of chymotrypsin.
Logical Relationship of Assay Components
Caption: Relationship between components in the chymotrypsin assay.
References
Application Notes and Protocols for the Endpoint Assay of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chromogenic substrate utilized for the determination of chymotrypsin activity.[1][2] This endpoint assay provides a quantitative measure of enzyme activity through a two-step reaction. Initially, chymotrypsin catalyzes the hydrolysis of this compound, releasing 2-naphthol. The enzymatic reaction is then terminated, and the quantity of liberated 2-naphthol is determined by its reaction with a diazonium salt, such as Fast Blue B, to form a colored azo dye.[1][3][4] The intensity of the resulting color is directly proportional to the chymotrypsin activity and can be quantified spectrophotometrically. This method is valuable for studying enzyme kinetics, screening for chymotrypsin inhibitors, and quality control in drug development processes.
Data Presentation
The following table summarizes representative quantitative data obtained from an endpoint assay measuring chymotrypsin activity at varying concentrations. The net absorbance is calculated by subtracting the average absorbance of the blank from the average absorbance of the sample.
| Chymotrypsin Concentration (µg/mL) | Replicate 1 Absorbance (530 nm) | Replicate 2 Absorbance (530 nm) | Average Absorbance (530 nm) | Net Absorbance (530 nm) |
| 0 (Blank) | 0.052 | 0.054 | 0.053 | 0.000 |
| 5 | 0.188 | 0.192 | 0.190 | 0.137 |
| 10 | 0.325 | 0.331 | 0.328 | 0.275 |
| 15 | 0.462 | 0.456 | 0.459 | 0.406 |
| 20 | 0.599 | 0.607 | 0.603 | 0.550 |
| 25 | 0.741 | 0.735 | 0.738 | 0.685 |
Experimental Protocols
This section provides a detailed methodology for the colorimetric endpoint assay of chymotrypsin using this compound as the substrate.
Materials and Reagents
-
This compound (Substrate)
-
α-Chymotrypsin from bovine pancreas
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Acetic Acid
-
Fast Blue B Salt
-
Deionized Water
-
Spectrophotometer capable of reading at 530 nm
-
96-well microplate or cuvettes
-
Incubator set to 37°C
Reagent Preparation
-
80 mM Tris-HCl Buffer (pH 7.8): Dissolve the appropriate amount of Tris-HCl in deionized water to make an 80 mM solution. Adjust the pH to 7.8 at 25°C with 1 M NaOH or 1 M HCl. Add CaCl₂ to a final concentration of 100 mM.
-
10 mM Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
1 mg/mL Chymotrypsin Stock Solution: Dissolve α-chymotrypsin in 1 mM HCl to a final concentration of 1 mg/mL.[2] Prepare fresh dilutions of the enzyme in the 80 mM Tris-HCl buffer just before use.
-
Stop Solution (30% Acetic Acid): Carefully add 30 mL of glacial acetic acid to 70 mL of deionized water.
-
0.5% (w/v) Fast Blue B Salt Solution: Dissolve Fast Blue B salt in deionized water to a final concentration of 0.5%. Prepare this solution fresh just before use and protect it from light.
Assay Procedure
-
Prepare Reaction Wells: In a 96-well microplate, prepare the following for each sample and control:
-
Blank: 50 µL of 80 mM Tris-HCl Buffer.
-
Sample: 50 µL of chymotrypsin dilution in 80 mM Tris-HCl Buffer.
-
-
Initiate Enzymatic Reaction: Add 50 µL of the 10 mM substrate stock solution to each well.
-
Incubation: Mix gently and incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of the Stop Solution (30% Acetic Acid) to each well to terminate the enzymatic reaction.[5]
-
Color Development: Add 50 µL of the 0.5% Fast Blue B Salt solution to each well.
-
Color Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 530 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for the chymotrypsin endpoint assay.
Caption: Reaction pathway for the chymotrypsin endpoint assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Serine Protease Activity with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and crucial class of enzymes involved in a vast array of physiological processes, including digestion, blood coagulation, and immune responses. Consequently, they are significant targets for drug discovery and development. Accurate and reliable methods for detecting and quantifying serine protease activity are essential for both basic research and high-throughput screening of potential inhibitors. N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chromogenic substrate that can be utilized for the sensitive detection of chymotrypsin-like serine protease activity. This document provides detailed application notes and protocols for the use of this substrate in a colorimetric assay.
The assay is based on the enzymatic hydrolysis of this compound by a serine protease, which releases 2-naphthol. The liberated 2-naphthol then rapidly couples with a diazonium salt, such as Fast Blue B, to form a stable, colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of 2-naphthol released and thus to the enzymatic activity of the serine protease.
Principle of the Assay
The detection of serine protease activity using this compound is a two-step enzymatic and chemical process:
-
Enzymatic Hydrolysis: The serine protease catalyzes the hydrolysis of the ester bond in this compound, releasing N-Benzoyl-DL-phenylalanine and 2-naphthol.
-
Diazo Coupling Reaction: The released 2-naphthol immediately reacts with a diazonium salt (e.g., Fast Blue B) present in the reaction mixture to form a colored azo dye. The rate of formation of this colored product is monitored spectrophotometrically to determine the enzyme's activity.
Data Presentation
Substrate and Enzyme Properties
| Parameter | Value | Reference |
| Substrate | This compound | |
| Molecular Formula | C₂₆H₂₁NO₃ | [1] |
| Molecular Weight | 395.46 g/mol | [1] |
| CAS Number | 15873-25-3 | [1] |
| Enzyme | α-Chymotrypsin (Bovine Pancreas) | |
| Optimal pH | ~7.8 | [2] |
| Temperature | 25-37 °C | [3] |
Kinetic Parameters of Chymotrypsin with Phenylalanine-based Substrates (Illustrative)
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| N-acetyl-L-phenylalanine methyl ester | 1.3 | 55 | 4.2 x 10⁴ | [4] |
| N-acetyl-glycyl-L-phenylalanine methyl ester | 0.4 | 190 | 4.8 x 10⁵ | [4] |
| N-acetyl-(glycyl)₂-L-phenylalanine methyl ester | 0.3 | 250 | 8.3 x 10⁵ | [4] |
| N-acetyl-(glycyl)₃-L-phenylalanine methyl ester | 0.3 | 240 | 8.0 x 10⁵ | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
α-Chymotrypsin (or other serine protease of interest)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Fast Blue B salt (Diazonium salt)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):
-
Dissolve Trizma base and CaCl₂ in deionized water.
-
Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
Substrate Stock Solution (e.g., 10 mM):
-
Due to the low aqueous solubility of this compound, a stock solution should be prepared in an organic solvent such as DMSO or methanol.
-
Dissolve the required amount of the substrate in the chosen solvent to make a 10 mM stock solution. Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤5%) to avoid enzyme inhibition.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the serine protease (e.g., 1 mg/mL α-chymotrypsin) in a suitable buffer, such as 1 mM HCl, to ensure stability.
-
Store in aliquots at -20°C or -80°C.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in the assay buffer to the desired concentration.
-
-
Fast Blue B Solution (e.g., 1 mg/mL):
-
Prepare a fresh solution of Fast Blue B salt in the assay buffer or deionized water immediately before use. This solution is light-sensitive and should be protected from light.
-
Assay Protocol (96-well plate format)
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration)
-
Fast Blue B solution
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction: Add the enzyme working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Monitor the reaction: Immediately begin measuring the absorbance of the colored product at the appropriate wavelength (typically between 500-540 nm for the azo dye formed with Fast Blue B) in a microplate reader. Take readings every minute for a desired period (e.g., 15-30 minutes).
-
Controls:
-
Blank: A reaction mixture containing all components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
Positive Control: A reaction with a known concentration of the enzyme to ensure the assay is working correctly.
-
Negative Control: A reaction with a known inhibitor of the serine protease to validate the specificity of the assay.
-
Data Analysis
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶
-
ΔAbs/min = The initial rate of change in absorbance.
-
ε = Molar extinction coefficient of the azo dye (M⁻¹cm⁻¹). Note: The exact value for the azo dye formed from 2-naphthol and Fast Blue B needs to be determined experimentally or found in the literature.
-
l = Path length of the cuvette or the well (cm).
-
Visualizations
Signaling Pathway of Serine Protease Activity Detection
References
- 1. calpaclab.com [calpaclab.com]
- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in assay buffers.
Troubleshooting Guide: Improving Solubility
Low aqueous solubility of this compound is a common issue that can lead to inaccurate and irreproducible results in enzymatic assays. This guide provides systematic approaches to enhance its solubility.
Initial Assessment and Observation
Before modifying your assay buffer, it is crucial to confirm that the observed precipitation is indeed the substrate.
-
Visual Inspection: Observe the solution for any cloudiness, particulate matter, or film formation after adding the this compound stock solution to the assay buffer.
-
Blank Measurement: Run a control experiment with the substrate in the assay buffer without the enzyme. Any increase in absorbance or light scattering over time can indicate substrate precipitation.
Strategies for Solubility Enhancement
The primary method for dissolving this compound in aqueous assay buffers is the use of organic co-solvents. Other solubilizing agents can also be employed, though their compatibility with the enzyme must be verified.
Quantitative Impact of Co-solvents on Substrate Solubility (Estimated)
The following table provides an estimated guide to the solubility of this compound in a typical Tris-HCl buffer (50 mM, pH 7.8) at room temperature with the addition of common co-solvents. These values are estimates and may vary depending on the exact buffer composition and temperature.
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mM) | Notes |
| None | 0% | < 0.01 | Appears as a fine precipitate or cloudy suspension. |
| Dimethyl Sulfoxide (DMSO) | 5% | ~0.1 - 0.2 | May be sufficient for some low-activity assays. |
| 10% | ~0.5 - 1.0 | Commonly used concentration; ensure enzyme tolerance. | |
| 20% | > 2.0 | Higher concentrations can significantly impact enzyme activity. | |
| Methanol | 10% | ~0.2 - 0.5 | A viable alternative to DMSO. |
| 20% | ~1.0 - 1.5 | Often used in chymotrypsin assays with ester substrates.[1] | |
| 30% | > 2.0 | High potential for enzyme denaturation. | |
| Acetonitrile | 5% | ~0.1 - 0.3 | Less commonly used; check for enzyme compatibility. |
| 10% | ~0.4 - 0.8 | May inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (MW: 395.46 g/mol ).
-
Dissolution in Co-solvent: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) or Methanol to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming. This stock solution should be clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Substrate Solution in Assay Buffer
-
Buffer Preparation: Prepare the desired aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂).
-
Dilution: While vortexing the assay buffer, add the concentrated stock solution dropwise to achieve the final desired substrate and co-solvent concentration. For example, to prepare a 100 µM substrate solution with 5% DMSO, add 5 µL of a 10 mM stock solution in 100% DMSO to 495 µL of assay buffer.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high for the chosen co-solvent percentage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is a hydrophobic molecule with very low intrinsic solubility in aqueous solutions. The presence of the benzoyl and naphthyl groups contributes to its poor water solubility. To dissolve it effectively for biochemical assays, the use of an organic co-solvent is typically required.
Q2: What is the recommended starting co-solvent and concentration to dissolve the substrate?
A2: A good starting point is to prepare a concentrated stock solution of the substrate in 100% DMSO and then dilute it into your aqueous assay buffer to a final DMSO concentration of 5-10% (v/v). This concentration is often sufficient to maintain the substrate in solution while minimizing the inhibitory effects on many enzymes, including chymotrypsin.
Q3: Can the organic co-solvent affect my enzyme's activity?
A3: Yes, organic co-solvents can impact enzyme structure and function, often leading to a decrease in catalytic activity, especially at higher concentrations. It is crucial to determine the tolerance of your enzyme to the chosen co-solvent by running control experiments with varying co-solvent concentrations while keeping the substrate concentration constant.
Q4: Are there alternatives to DMSO and methanol for improving solubility?
A4: While DMSO and methanol are the most common choices, other options include ethanol, acetonitrile, and the use of surfactants like Tween® 80 or cyclodextrins. However, the compatibility of these agents with your specific enzyme and assay must be thoroughly validated, as they can also interfere with enzyme activity or the detection method.
Q5: My substrate precipitates out of solution over time, even with a co-solvent. What can I do?
A5: This may indicate that your working solution is supersaturated. Consider the following troubleshooting steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final assay buffer, while monitoring its effect on enzyme activity.
-
Decrease Substrate Concentration: If your assay sensitivity allows, try using a lower final concentration of the substrate.
-
Prepare Fresh Solutions: Always prepare the working substrate solution fresh before each experiment, as the solubility of some compounds can decrease over time in mixed aqueous-organic solutions.
-
Temperature Effects: Ensure your assay buffer and components are at a stable temperature, as solubility can be temperature-dependent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting the solubility of this compound.
References
troubleshooting high background in N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester assay, a common method for measuring the activity of proteases like chymotrypsin.
Troubleshooting Guide: High Background Signal
High background signal, particularly in "no enzyme" control wells, is a frequent issue that can mask the true enzymatic activity. This section addresses the most common causes and provides step-by-step solutions.
Q1: What are the primary reasons for a high background signal in my assay?
A high background signal is typically caused by the non-enzymatic hydrolysis of the substrate or by contamination. The main factors to investigate are:
-
Spontaneous Substrate Hydrolysis: The this compound is susceptible to hydrolysis under certain conditions, leading to the release of 2-naphthol and a false positive signal.[1][2]
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with non-specific esterases or proteases.[1]
-
Improper Assay Conditions: Sub-optimal pH or temperature can accelerate substrate degradation.[3][4]
-
Light Exposure: The substrate or its hydrolyzed product may be sensitive to light, potentially causing degradation or signal alteration.[2]
Q2: My "No Enzyme" control wells show a high and increasing signal. How can I resolve this?
This issue points directly to spontaneous substrate hydrolysis. As an ester, the substrate is prone to breaking down in solution, a process influenced by pH and temperature.[2]
Recommended Solutions:
-
Prepare Substrate Fresh: Always prepare the substrate solution immediately before use.[1][2] Do not store the substrate in its diluted, aqueous form for extended periods.
-
Run a Blank Reaction: To quantify the rate of spontaneous hydrolysis, always include a blank control containing only the assay buffer and substrate.[1] The rate of signal increase in this well should be subtracted from all other readings.
-
Optimize Buffer pH: Ensure the pH of your assay buffer is within the optimal range for your enzyme of interest. Extreme pH levels can catalyze the breakdown of the ester.[2][4][5]
-
Control Temperature: Avoid unnecessarily high temperatures, which can accelerate hydrolysis and may also lead to enzyme denaturation.[4][6] Ensure all reagents and plates are equilibrated to the assay temperature before starting.[1]
-
Protect from Light: Store the solid substrate and prepared solutions in light-blocking containers or amber vials to prevent potential photodegradation.[2]
Q3: How can I identify and eliminate reagent contamination?
Contamination can introduce enzymatic activity that is not from your sample.
Recommended Solutions:
-
Use High-Purity Reagents: Utilize analytical-grade reagents and high-purity, sterile water (e.g., Milli-Q or equivalent) for all buffers and solutions.[1]
-
Filter-Sterilize Buffers: If you suspect microbial contamination, which can be a source of proteases, filter-sterilize your buffers using a 0.22 µm filter.[1]
-
Test Components Individually: To pinpoint a contaminated reagent, set up reactions where you individually test each buffer component with the substrate to see which one might be causing the background signal.
Q4: The background in my "No Enzyme" control is low, but the signal in my sample wells seems excessively high and non-specific. What could be the cause?
This scenario suggests that enzymes other than your target enzyme within the biological sample are cleaving the substrate.
Recommended Solutions:
-
Use a Specific Inhibitor: The most effective way to confirm specificity is to run a parallel reaction that includes a known, specific inhibitor for your target enzyme (e.g., TPCK for chymotrypsin).[7] A significant drop in signal in the presence of the inhibitor confirms the activity is from your target.
-
Check for Non-Specific Esterases: Biological samples like tissue homogenates or cell lysates can contain various carboxylesterases that may rapidly hydrolyze the naphthyl ester substrate.[2] If non-specific esterase activity is suspected, consider using esterase inhibitors, if compatible with your target enzyme.
Data Summary Tables
Table 1: Troubleshooting High Background
| Potential Cause | Common Symptoms | Recommended Solution |
| Spontaneous Substrate Hydrolysis | High signal in "No Enzyme" control wells; signal increases over time. | Prepare substrate solution fresh; run a blank control to measure and subtract the hydrolysis rate; optimize assay pH and temperature; protect reagents from light.[1][2] |
| Reagent Contamination | High background in all wells, including the blank. | Use high-purity, sterile water and analytical-grade reagents; filter-sterilize buffers.[1] |
| Non-Specific Enzyme Activity | Low background in "No Enzyme" control, but unexpectedly high activity in biological samples. | Include a control with a specific inhibitor for the target enzyme; consider potential activity from other esterases in the sample.[2][7] |
| Improper Assay Conditions | Poor reproducibility and high background. | Strictly control and equilibrate temperature; ensure buffer pH is correct and stable.[1][4] |
Table 2: Essential Assay Controls
| Control Type | Components | Purpose |
| Blank / Reagent Background | Assay Buffer + Substrate (No Enzyme) | To measure the rate of spontaneous, non-enzymatic substrate hydrolysis.[1][8] |
| Positive Control | Assay Buffer + Substrate + Known Purified Enzyme | To verify that the assay is working correctly and all reagents are active.[8][9] |
| Sample Background Control | Assay Buffer + Sample (No Substrate) | To measure the intrinsic fluorescence or absorbance of the sample itself.[8][9] |
| Inhibitor Control | Assay Buffer + Sample + Substrate + Specific Inhibitor | To confirm that the measured activity is specific to the target enzyme.[7] |
Experimental Protocols
Protocol 1: Measuring the Rate of Spontaneous Substrate Hydrolysis
Objective: To quantify the background signal generated by the non-enzymatic breakdown of this compound.
Methodology:
-
Reagent Preparation: Prepare the assay buffer to the final concentration and pH required for your experiment. Prepare the this compound working solution fresh.
-
Assay Setup: In a 96-well microplate, add the assay buffer to a set of wells (at least in triplicate).
-
Initiate Measurement: Add the substrate working solution to the wells to the final desired concentration.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to the correct temperature and wavelengths (e.g., Excitation/Emission = 380/460 nm for fluorometric chymotrypsin assays).[1][7][9]
-
Data Acquisition: Measure the signal kinetically over the same time period as your main experiment (e.g., every 60 seconds for 30-60 minutes).[1][7][9]
-
Analysis: Plot the signal (RFU or OD) versus time. The slope of the linear portion of this curve represents the rate of spontaneous hydrolysis, which should be subtracted from the rates obtained for all other samples.
Protocol 2: General Assay Workflow for Enzyme Activity
Objective: To provide a standardized workflow for measuring enzyme activity while controlling for background signal.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer and equilibrate to the desired temperature.
-
Prepare sample dilutions and enzyme standards.
-
Prepare a fresh working solution of the this compound substrate. Keep it protected from light.
-
-
Plate Setup: Design the plate layout to include all necessary controls: Blanks, Positive Controls, Sample Background Controls, Inhibitor Controls, and the experimental samples.
-
Reaction Assembly:
-
Add Assay Buffer to all wells.
-
Add samples, standards, inhibitors, or positive control enzyme to the appropriate wells.
-
For Sample Background Control wells, add the sample but no substrate.
-
-
Initiate Reaction: Add the substrate working solution to all wells (except the Sample Background Controls) to start the reaction.[1] Mix the plate gently.
-
Kinetic Measurement: Immediately begin recording the signal in a plate reader in kinetic mode at the appropriate temperature and wavelength settings.[7][8]
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the progress curve.
-
Subtract the average rate of the Blank (spontaneous hydrolysis) from all other rates.[8][9]
-
If necessary, subtract the sample background signal.
-
Determine the specific activity of your samples by comparing their corrected rates to a standard curve generated with a known concentration of purified enzyme.
-
Visualizations
Caption: A flowchart to guide troubleshooting high background signals.
Caption: A diagram illustrating the general experimental workflow.
Frequently Asked Questions (FAQs)
Q: How should I properly prepare and store the this compound substrate? A: The solid, powdered substrate should be stored at -20°C, tightly sealed, and protected from light.[2][10] For the assay, prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[1] This stock can be stored at -20°C for short periods. The final aqueous working solution should be prepared fresh for each experiment by diluting the stock solution into the assay buffer just before use.[1][2]
Q: What are the optimal pH and temperature conditions for this assay? A: The optimal conditions are dictated by the enzyme being studied. For chymotrypsin, assays are often performed at a pH between 7.8 and 8.5 at a temperature of 25°C or 37°C.[6][7][8] It is critical to consult the literature for the specific enzyme you are working with. Using a pH or temperature outside the enzyme's optimal range can lead to reduced activity or denaturation, while also potentially increasing the rate of spontaneous substrate hydrolysis.[3][4][5]
Q: Why is a kinetic measurement recommended over an endpoint measurement? A: A kinetic measurement, where the signal is read continuously over time, is superior for several reasons. First, it allows you to verify that the reaction is in the linear phase, which is essential for accurate rate calculations. Second, it helps distinguish between true enzymatic activity and a high initial background signal. Finally, it provides the reaction rate (V₀), which is a more reliable measure of enzyme activity than a single endpoint reading. Many modern assay kits strongly recommend kinetic measurements.[1][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. microbenotes.com [microbenotes.com]
- 5. monash.edu [monash.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.cn [abcam.cn]
- 10. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Optimizing Substrate Concentration for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: Based on protocols for similar N-benzoyl amino acid esters, a common solvent is a mixture of an organic solvent and aqueous buffer. For instance, N-Benzoyl-L-tyrosine ethyl ester is often dissolved in a solution containing methanol.[1][2] It is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or methanol and then dilute it to the final working concentration with the assay buffer.
Q2: What is a typical starting concentration range for this substrate in an enzyme assay?
A2: For initial experiments, it is advisable to test a broad range of substrate concentrations, for example, from 0.1 mM to 5 mM.[3] The optimal concentration will be dependent on the specific enzyme and reaction conditions. Kinetic parameters from structurally similar substrates can provide a valuable reference for designing these experiments.[3]
Q3: How can I monitor the enzymatic reaction?
A3: The hydrolysis of this compound can be monitored spectrophotometrically. The release of 2-naphthol or a related product will likely result in a change in absorbance at a specific wavelength. For a similar substrate, N-benzoyl-L-tyrosine ethyl ester, the increase in absorbance is measured at 256 nm.[1][2] It is crucial to determine the optimal wavelength for your specific reaction by performing a spectral scan of the product.
Troubleshooting Guides
Issue 1: Substrate Precipitation in Assay Buffer
-
Question: My this compound is precipitating when I add it to the aqueous assay buffer. What should I do?
-
Answer:
-
Increase Organic Solvent Concentration: The solubility of the substrate in aqueous solutions can be limited. Try increasing the percentage of the organic solvent (e.g., DMSO or methanol) in the final reaction mixture. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. It is crucial to perform a solvent-enzyme activity control experiment.
-
Prepare Fresh Substrate Stock: The substrate may degrade over time if stored improperly. Prepare a fresh stock solution in the appropriate organic solvent before each experiment.
-
pH Adjustment: Ensure the pH of your assay buffer is optimal for both substrate solubility and enzyme activity.
-
Issue 2: High Background Absorbance
-
Question: I am observing a high background absorbance even before adding the enzyme. How can I resolve this?
-
Answer:
-
Substrate Purity: Verify the purity of your this compound, which should be >98.0% by HPLC.[4][5][6] Impurities can contribute to high background readings.
-
Buffer Absorbance: Check the absorbance of the assay buffer and all other reaction components without the substrate. One of the components might be contributing to the high background.
-
Spontaneous Hydrolysis: The substrate may be undergoing spontaneous, non-enzymatic hydrolysis. Incubate the substrate in the assay buffer without the enzyme for the duration of the experiment and monitor for any change in absorbance. If spontaneous hydrolysis is significant, you will need to subtract this rate from your enzyme-catalyzed reaction rate.
-
Issue 3: Non-Linear Reaction Rate
-
Question: The reaction rate is not linear over time. What could be the cause?
-
Answer:
-
Substrate Depletion: If the initial substrate concentration is too low, it may be rapidly consumed by the enzyme, leading to a decrease in the reaction rate over time. Start with a higher substrate concentration.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Ensure the pH, temperature, and buffer components are optimal for enzyme stability.[1][2]
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. Analyze the initial linear portion of the reaction curve to determine the initial velocity.
-
Experimental Protocols
Detailed Methodology for Determining Optimal Substrate Concentration
This protocol is adapted from established procedures for similar enzyme assays.[1][2]
-
Reagent Preparation:
-
Assay Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8.[1][2]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Prepare a stock solution of the enzyme (e.g., chymotrypsin) in a cold, dilute HCl solution (e.g., 1 mM HCl) to a concentration of 1 mg/mL.[2][3] Immediately before use, dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes with varying final substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM). Keep the final DMSO concentration constant across all reactions.
-
To each well/cuvette, add the assay buffer and the substrate solution.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C) in a spectrophotometer.[1][2]
-
Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength (e.g., 256 nm) over time.[1][2]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The optimal substrate concentration for routine assays is typically 5-10 times the Kₘ value.
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Enzyme X with this compound
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0.1 | 10.2 |
| 0.2 | 18.5 |
| 0.5 | 35.7 |
| 1.0 | 50.1 |
| 2.0 | 66.8 |
| 5.0 | 83.4 |
| Kₘ | 0.85 mM |
| Vₘₐₓ | 105 µM/min |
Visualization
Caption: Workflow for optimizing substrate concentration.
References
- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 15873-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
how to prevent precipitation of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester during assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester during enzymatic assays, particularly those involving chymotrypsin.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound, a hydrophobic substrate, is a common issue in aqueous assay buffers. This guide provides a systematic approach to identify and resolve this problem.
Visual Troubleshooting Workflow
dealing with low signal in chymotrypsin assay with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low signal, encountered during chymotrypsin assays using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal or a very low signal in my chymotrypsin assay. What are the potential causes?
A low or absent signal in a chymotrypsin assay can stem from several factors. Key areas to investigate include issues with the substrate, suboptimal reaction conditions, or problems with the enzyme itself. It is also crucial to ensure the detection method for the released 2-naphthol is properly optimized.
Q2: How does the solubility of this compound affect the assay?
The solubility of the substrate is a critical factor. This compound, like many similar substrates, has poor solubility in aqueous solutions.[1] If the substrate is not fully dissolved, its effective concentration in the assay will be lower than expected, leading to a reduced reaction rate and, consequently, a low signal.
Q3: What is the optimal pH and temperature for a chymotrypsin assay?
The optimal pH for chymotrypsin activity is typically in the range of 7.5 to 8.5. A Tris-HCl buffer at pH 7.8 is commonly used.[2] The optimal temperature for bovine chymotrypsin is around 50°C; however, for routine assays, temperatures of 25°C or 37°C are often used to ensure enzyme stability over the course of the experiment.
Q4: How should I prepare and store my chymotrypsin and substrate solutions?
Chymotrypsin should be dissolved in a slightly acidic solution, such as 1 mM HCl, to prevent autolysis and maintain activity.[1] It is recommended to prepare the enzyme solution fresh just before use and keep it on ice. The substrate, this compound, should be dissolved in an organic solvent like dimethylformamide (DMF) or methanol before being diluted into the assay buffer.[1] Substrate solutions should also be prepared fresh to avoid degradation.
Troubleshooting Guide for Low Signal
A systematic approach to troubleshooting is essential when dealing with low signal in your chymotrypsin assay. The following guide provides a step-by-step approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Signal Chymotrypsin Assay
Caption: A step-by-step workflow for troubleshooting low signal in a chymotrypsin assay.
| Potential Issue | Recommended Action |
| Substrate Insolubility | Ensure this compound is completely dissolved in an organic solvent like DMF or methanol before adding it to the aqueous assay buffer. Visually inspect the solution for any precipitate. |
| Suboptimal Substrate Concentration | The optimal substrate concentration should be determined experimentally by running a substrate titration curve. Start with a concentration range around the expected Km value. For similar naphthyl ester substrates, the Km for chymotrypsin can be in the sub-mM range.[3] |
| Incorrect Buffer pH | Verify the pH of your assay buffer. Chymotrypsin activity is highly dependent on pH, with an optimum typically between 7.5 and 8.5. |
| Missing Buffer Components | Some chymotrypsin assays require cofactors like calcium chloride (CaCl2) for optimal activity and stability.[2] Ensure all necessary components are included in your buffer at the correct concentrations. |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. It is advisable to use a fresh aliquot of the enzyme and to always store it under the recommended conditions. You can also test the enzyme's activity with a well-characterized control substrate. |
| Insufficient Enzyme Concentration | If the enzyme concentration is too low, the rate of product formation will be below the detection limit of your instrument. Try increasing the enzyme concentration in the assay. |
| Presence of Inhibitors | If your sample contains inhibitors of chymotrypsin, this will reduce the enzyme's activity. Run a control with a known amount of pure chymotrypsin to rule out inhibition. |
| Improper Detection of 2-Naphthol | The released 2-naphthol can be detected either through its intrinsic fluorescence or, more commonly in colorimetric assays, by coupling it with a diazonium salt to form a colored azo dye.[4][5] Ensure that the detection method is appropriate and that all necessary reagents for the detection step are present and active. |
Experimental Protocol
This protocol provides a general framework for a chymotrypsin assay using this compound. Optimization of substrate and enzyme concentrations may be required.
Reagents
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.
-
Enzyme Solution: Bovine α-chymotrypsin dissolved in 1 mM HCl to a stock concentration of 1 mg/mL. Further dilutions should be made in 1 mM HCl.
-
Substrate Stock Solution: 10 mM this compound dissolved in 100% DMF.
-
Detection Reagent (for colorimetric assay): A solution of a diazonium salt (e.g., Fast Blue B or Fast Red TR) prepared according to the manufacturer's instructions.
Assay Procedure (96-well plate format)
-
Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration. Note that the final concentration of DMF should be kept low (typically <5%) to avoid affecting enzyme activity.
-
Set up the Assay Plate:
-
Test Wells: Add 180 µL of the substrate working solution.
-
Blank Wells (Substrate Control): Add 180 µL of the substrate working solution.
-
Blank Wells (Enzyme Control): Add 180 µL of assay buffer without the substrate.
-
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction:
-
Test Wells: Add 20 µL of the diluted chymotrypsin solution.
-
Blank Wells (Substrate Control): Add 20 µL of 1 mM HCl (or the same buffer used to dilute the enzyme).
-
Blank Wells (Enzyme Control): Add 20 µL of the diluted chymotrypsin solution.
-
-
Incubate: Incubate the plate for a defined period (e.g., 15-60 minutes) at the chosen temperature.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a stopping reagent, such as acetic acid.
-
Signal Detection:
-
Fluorometric Detection: Measure the fluorescence of the released 2-naphthol (Excitation ~331 nm, Emission ~354 nm).[5]
-
Colorimetric Detection: Add the detection reagent (diazonium salt solution) to all wells and incubate as required to allow for color development. Measure the absorbance at the appropriate wavelength for the resulting azo dye.
-
Diagram: Chymotrypsin Assay Workflow
Caption: A generalized workflow for the chymotrypsin assay using this compound.
Data Presentation
| Substrate | Assay Principle | Typical Buffer | Detection Wavelength | Reported Km (mM) |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Spectrophotometric | 80 mM Tris-HCl, pH 7.8, 100 mM CaCl2 | 256 nm | ~0.1 - 1.0 |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Colorimetric | Tris-based or Phosphate-based | 405-410 nm | Varies with conditions |
| N-Acetyl-L-tyrosine α-naphthyl ester (ATNE) | Colorimetric | Not specified | Not specified | 0.18[3] |
| This compound | Fluorometric or Colorimetric | 80 mM Tris-HCl, pH 7.8, 100 mM CaCl2 (recommended) | Ex/Em: ~331/354 nm (fluorescence) or visible range with coupling agent | Not reported |
Diagram: Enzymatic Reaction of Chymotrypsin
Caption: The enzymatic reaction of chymotrypsin with this compound.
References
- 1. promega.com [promega.com]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the hydrolysis rate of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental determination of the hydrolysis rate of this compound at various pH levels.
Issue 1: Inconsistent or Non-reproducible Hydrolysis Rates
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure the reaction vessel is maintained at a constant temperature using a water bath or incubator. Even minor temperature changes can significantly affect reaction rates. |
| Inaccurate pH Measurement/Control | Calibrate the pH meter before each experiment with fresh, certified buffer standards. If using a pH-stat, ensure the titrant concentration is accurately known and the instrument is properly calibrated. For buffered solutions, confirm the buffer capacity is sufficient to maintain the desired pH throughout the reaction. |
| Impure Substrate | Verify the purity of the this compound using techniques like HPLC or melting point determination. Impurities can act as catalysts or inhibitors, leading to variable results. |
| Inconsistent Mixing | Ensure uniform mixing of the reaction solution, especially at the beginning of the reaction and upon addition of reagents. Use a magnetic stirrer at a constant speed. |
| Contamination of Glassware | Use thoroughly cleaned and rinsed glassware to avoid contamination from previous experiments which could alter the pH or introduce catalytic/inhibitory substances. |
Issue 2: Difficulty in Monitoring the Reaction Progress
| Possible Cause | Troubleshooting Step |
| Low Substrate Concentration (Spectrophotometry) | If the change in absorbance is too small to be accurately measured, increase the initial concentration of the ester. Ensure the chosen wavelength for monitoring the product (2-naphthol) provides a strong and linear absorbance response with concentration. |
| Interference from Buffers (Spectrophotometry) | Some buffer components may absorb at the same wavelength as the product. Run a blank experiment with the buffer and all other components except the ester to check for background absorbance. If interference is significant, select an alternative buffer system. |
| Slow Reaction Rate (pH-Stat Titration) | At certain pH values (around neutral), the spontaneous hydrolysis rate may be very slow, making it difficult to detect a significant change in pH. Consider increasing the temperature to accelerate the reaction or using a more sensitive pH electrode. |
| Precipitation of Substrate or Product | This compound and its hydrolysis products have limited aqueous solubility. If precipitation occurs, consider adding a co-solvent (e.g., a small percentage of acetonitrile or DMSO) to the reaction mixture. Ensure the co-solvent does not interfere with the reaction or detection method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the hydrolysis rate of this compound?
A1: The hydrolysis of this compound is subject to both acid and base catalysis. This typically results in a "V-shaped" or "U-shaped" pH-rate profile, where the hydrolysis rate is at a minimum in the neutral pH range (around pH 6-7) and increases at both acidic and alkaline pH. At low pH, the reaction is catalyzed by H+ ions, while at high pH, it is catalyzed by OH- ions.
Q2: How can I monitor the hydrolysis of this compound?
A2: There are two primary methods for monitoring the hydrolysis of this ester:
-
Spectrophotometry: The hydrolysis of this compound yields 2-naphthol as a product. 2-naphthol has a distinct UV absorbance profile that differs from the parent ester. By monitoring the increase in absorbance at a specific wavelength characteristic of 2-naphthol (e.g., around 320-330 nm, the exact wavelength of maximum absorbance should be determined experimentally), the rate of hydrolysis can be determined.
-
pH-Stat Titration: The hydrolysis of the ester produces N-Benzoyl-DL-phenylalanine, a carboxylic acid. In an unbuffered solution, this will cause a decrease in pH. A pH-stat instrument can be used to maintain a constant pH by automatically adding a standardized base (e.g., NaOH) to neutralize the acid as it is formed. The rate of addition of the base is directly proportional to the rate of hydrolysis.[1][2]
Q3: Which buffer systems are suitable for studying the pH-dependent hydrolysis?
A3: The choice of buffer is critical to avoid interference with the reaction. Good's buffers are often a suitable choice. For a wide pH range, you might consider using:
-
Acetate buffers for pH 4-5.5
-
Phosphate buffers for pH 6-8
-
Borate buffers for pH 8-10
It is essential to ensure that the buffer components do not react with the ester or its hydrolysis products.
Q4: How do I determine the rate constant from the experimental data?
A4: For both spectrophotometry and pH-stat titration, you will collect data of a measured parameter (absorbance or volume of titrant) over time.
-
Initial Rates Method: Plot the measured parameter versus time. The initial rate is the slope of the initial linear portion of this curve.
-
Pseudo-First-Order Kinetics: If the concentration of water (and H+ or OH- at a constant pH) is in large excess compared to the ester, the reaction can be treated as pseudo-first-order with respect to the ester. A plot of ln([Ester]t/[Ester]0) versus time will yield a straight line with a slope equal to -k_obs, where k_obs is the observed rate constant at that specific pH.
Q5: What is a typical pH-rate profile for ester hydrolysis?
A5: The overall observed rate constant (k_obs) for ester hydrolysis across a wide pH range can be described by the following equation:
k_obs = k_H+ * [H+] + k_OH- * [OH-] + k_water
where:
-
k_H+ is the second-order rate constant for acid-catalyzed hydrolysis.
-
k_OH- is the second-order rate constant for base-catalyzed hydrolysis.
-
k_water is the first-order rate constant for neutral hydrolysis.
A plot of log(k_obs) versus pH will typically show a region of negative slope at low pH, a plateau or shallow minimum in the neutral region, and a region of positive slope at high pH.
Quantitative Data
| pH | [H+] (M) | [OH-] (M) | Observed Rate Constant (k_obs, s⁻¹) (Hypothetical) |
| 2.0 | 1.0 x 10⁻² | 1.0 x 10⁻¹² | 5.0 x 10⁻⁵ |
| 4.0 | 1.0 x 10⁻⁴ | 1.0 x 10⁻¹⁰ | 6.0 x 10⁻⁷ |
| 6.0 | 1.0 x 10⁻⁶ | 1.0 x 10⁻⁸ | 1.5 x 10⁻⁸ |
| 7.0 | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁷ | 1.0 x 10⁻⁸ |
| 8.0 | 1.0 x 10⁻⁸ | 1.0 x 10⁻⁶ | 2.5 x 10⁻⁸ |
| 10.0 | 1.0 x 10⁻¹⁰ | 1.0 x 10⁻⁴ | 2.0 x 10⁻⁶ |
| 12.0 | 1.0 x 10⁻¹² | 1.0 x 10⁻² | 2.0 x 10⁻⁴ |
Experimental Protocols
1. Spectrophotometric Determination of Hydrolysis Rate
Objective: To determine the rate of hydrolysis of this compound by monitoring the formation of 2-naphthol.
Materials:
-
This compound
-
Buffer solutions of desired pH
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Stock solution of the ester in a suitable organic solvent (e.g., acetonitrile)
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Set the spectrophotometer to the wavelength of maximum absorbance for 2-naphthol (determine this by scanning a solution of 2-naphthol in the chosen buffer).
-
Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature inside the spectrophotometer's sample holder.
-
To initiate the reaction, add a small aliquot of the concentrated ester stock solution to the cuvette. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately start monitoring the absorbance at the chosen wavelength as a function of time.
-
Record the data until the reaction is complete or for a sufficient period to determine the initial rate.
-
The concentration of 2-naphthol produced can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of 2-naphthol at that pH is known.
-
The rate of hydrolysis is determined from the rate of formation of 2-naphthol.
2. pH-Stat Titration Method
Objective: To determine the rate of hydrolysis by measuring the rate of acid production.
Materials:
-
This compound
-
Deionized water (unbuffered)
-
Standardized solution of NaOH (e.g., 0.01 M)
-
pH-Stat apparatus (autotitrator)
-
Temperature-controlled reaction vessel
-
Magnetic stirrer and stir bars
Procedure:
-
Calibrate the pH electrode of the pH-stat at the desired reaction temperature.
-
Add a known volume of deionized water to the reaction vessel and bring it to the desired temperature.
-
Add a known amount of this compound to the water. A small amount of a co-solvent may be necessary for dissolution.
-
Set the pH-stat to maintain the desired pH.
-
Start the titration. The instrument will automatically add the NaOH solution to neutralize the N-Benzoyl-DL-phenylalanine as it is formed, keeping the pH constant.
-
Record the volume of NaOH added as a function of time.
-
The rate of hydrolysis is directly proportional to the rate of addition of the NaOH titrant.
Visualizations
Caption: General mechanisms for acid and base-catalyzed ester hydrolysis.
Caption: Workflow for determining the pH-rate profile of ester hydrolysis.
References
temperature optimization for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester based assays, with a specific focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an assay using this compound?
The optimal temperature can vary depending on the specific enzyme being assayed. For chymotrypsin, a common enzyme analyzed with this substrate, maximal activity is often observed around 45°C.[1] However, for other enzymes, the optimal temperature may differ. It is always recommended to perform a temperature optimization experiment for your specific enzyme and assay conditions.
Q2: How does temperature affect the enzyme activity in my assay?
Temperature has a significant impact on enzyme kinetics. As temperature increases from a low starting point, enzyme activity will generally increase as the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher rate of reaction. However, once the temperature exceeds the enzyme's optimal range, the enzyme will begin to denature, leading to a rapid loss of activity.
Q3: Can I perform my assay at room temperature?
While it is possible to perform assays at room temperature (typically 20-25°C), this may not be the optimal temperature for your enzyme, potentially leading to lower sensitivity and longer incubation times. For instance, some enzyme assays are standardized at 25°C.[2][3] If you are experiencing low signal, optimizing the temperature is a critical step.
Q4: What are the signs of suboptimal temperature in my assay?
-
Low Temperature: Low signal-to-noise ratio, slow reaction rate, and the need for longer incubation times.
-
High Temperature: A rapid initial reaction rate that quickly plateaus or decreases, high background signal due to non-enzymatic hydrolysis of the substrate, and irreversible loss of enzyme activity.
Troubleshooting Guide
Issue: Low or No Enzyme Activity
Q: I am not seeing any significant signal, or the signal is much lower than expected. Could temperature be the cause?
A: Yes, a suboptimal temperature is a common reason for low enzyme activity.
Possible Causes and Solutions:
-
Assay Temperature is Too Low: The enzyme may have very low activity at your current incubation temperature.
-
Solution: Increase the incubation temperature in increments (e.g., 25°C, 30°C, 37°C, 45°C, 55°C) to determine the optimal temperature for your enzyme. Refer to the "Experimental Protocol for Temperature Optimization" section below.
-
-
Enzyme Denaturation Due to High Temperature: The enzyme may have been exposed to a temperature that is too high during a previous step or during the assay itself, causing irreversible denaturation.
-
Solution: Ensure that your enzyme stocks and assay reagents are not exposed to high temperatures. Review your entire experimental workflow to identify any steps where the temperature might be too high. Some enzymes can be inactivated at temperatures between 60 and 70°C.[4]
-
Issue: High Background Signal
Q: My blank wells (without enzyme) are showing a high signal. How can temperature contribute to this?
A: High temperature can lead to the non-enzymatic hydrolysis of the this compound substrate, resulting in a high background signal.
Possible Causes and Solutions:
-
Assay Temperature is Too High: High temperatures can accelerate the spontaneous breakdown of the substrate.
-
Solution: Try running the assay at a lower temperature. Perform a control experiment with only the substrate and buffer at different temperatures to assess the rate of non-enzymatic hydrolysis.
-
-
Contaminated Reagents: Contamination of your buffer or substrate with a protease can also lead to a high background.
-
Solution: While not directly a temperature issue, preparing fresh reagents and filtering them can help rule out contamination.
-
Issue: Inconsistent Results
Q: My results are not reproducible between experiments. Can temperature fluctuations be the problem?
A: Absolutely. Consistent temperature control is crucial for reproducible results.
Possible Causes and Solutions:
-
Inconsistent Incubation Temperature: Fluctuations in the incubator or water bath temperature can lead to variability in enzyme activity.
-
Solution: Use a calibrated and stable incubator or water bath. Always pre-warm your assay plate and reagents to the desired temperature before starting the reaction.
-
-
Temperature Gradients Across the Assay Plate: Uneven heating of the microplate can cause wells at the edges to have different temperatures than those in the center.
-
Solution: Ensure uniform heating by using a high-quality plate incubator. You can also include temperature-sensitive controls in different locations on the plate to check for consistency.
-
Data Presentation
Table 1: Optimal Temperatures for Related Protease Assays
| Enzyme | Substrate | Optimal Temperature (°C) | Source |
| Trypsin | BAPNA | 45 | [2] |
| Chymotrypsin | Casein | 45 | [1] |
| Chymotrypsin | Synthetic Substrates | 45 | [1] |
| Salmon Pyloric Ceca Chymotrypsin | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 40 | [5] |
| Salmon Pyloric Ceca Trypsin | BAPNA | 50 | [5] |
Note: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide) and other synthetic substrates are structurally related to this compound and the optimal temperatures can serve as a good starting point for optimization.
Experimental Protocols
Experimental Protocol for Temperature Optimization
This protocol outlines the steps to determine the optimal temperature for your this compound based assay.
1. Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest (e.g., Tris-HCl, PBS).
-
Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer. Keep on ice.
-
Substrate Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
2. Experimental Setup:
-
Set up a series of reactions in a 96-well plate.
-
Include a "No Enzyme" control for each temperature point to measure the background signal.
-
Prepare a master mix of the assay buffer and substrate solution.
3. Temperature Incubation:
-
Set incubators or water baths to a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C).
-
Pre-warm the 96-well plate containing the master mix to each of the desired temperatures for 5-10 minutes.
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately place the plate in a plate reader pre-set to the corresponding temperature.
-
Measure the absorbance or fluorescence at the appropriate wavelength for the cleaved 2-naphthol product over a set period (e.g., 30 minutes), taking readings every minute.
5. Data Analysis:
-
For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Subtract the rate of the "No Enzyme" control from the rate of the corresponding enzyme-containing reaction.
-
Plot the corrected reaction rate against the temperature to determine the optimal temperature.
Visualizations
Caption: Experimental workflow for determining the optimal temperature.
Caption: General relationship between temperature and enzyme activity.
References
- 1. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of low and high temperatures on chymotrypsin from Atlantic cod (Gadus morhua L.); comparison with bovine alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
interference of compounds with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester assay for chymotrypsin activity.
Assay Principle and Workflow
The this compound assay is a common method for measuring the activity of chymotrypsin and chymotrypsin-like serine proteases. The enzyme catalyzes the hydrolysis of the substrate, this compound, to produce N-Benzoyl-DL-phenylalanine and 2-naphthol. The reaction product, 2-naphthol, is fluorescent and can be detected to quantify enzyme activity.
correcting for spontaneous hydrolysis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in their experiments. The focus is on correcting for the spontaneous hydrolysis of this substrate to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate primarily used for the determination of chymotrypsin activity. Upon enzymatic cleavage by chymotrypsin, it releases 2-naphthol (β-naphthol), which can be detected spectrophotometrically after reacting with a coupling agent, typically a diazonium salt, to form a colored azo dye. This allows for the quantification of chymotrypsin activity in a sample.
Q2: Why is correcting for spontaneous hydrolysis important?
The ester bond in this compound is susceptible to spontaneous, non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures. This spontaneous breakdown of the substrate also releases 2-naphthol, leading to a background signal that is not due to enzyme activity.[1] Failure to correct for this background will result in an overestimation of the true enzymatic activity, leading to inaccurate kinetic parameters and inhibitor potencies.
Q3: What factors influence the rate of spontaneous hydrolysis?
The primary factors influencing the rate of spontaneous hydrolysis are:
-
pH: The rate of hydrolysis generally increases with increasing pH (alkaline conditions).
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including spontaneous hydrolysis.[2]
-
Buffer Composition: The specific components of the buffer can also influence the stability of the ester.
Q4: How do I correct for spontaneous hydrolysis?
The most effective way to correct for spontaneous hydrolysis is to run a "substrate blank" or "no-enzyme control" in parallel with your experimental samples.[3][4] This blank contains all the reaction components (buffer, substrate) except for the enzyme. The rate of color development in the substrate blank is then subtracted from the rate observed in the presence of the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in no-enzyme controls | Substrate instability or spontaneous hydrolysis. | Prepare substrate solutions fresh before each experiment and protect them from light.[1] Run a blank reaction without the enzyme to accurately measure and subtract the rate of spontaneous hydrolysis.[1] |
| Contaminated reagents. | Use high-purity water and reagents for all solutions. Consider filter-sterilizing buffers if microbial contamination is suspected.[1] | |
| Low or no chymotrypsin activity detected | Suboptimal assay conditions. | Ensure the assay pH is within the optimal range for chymotrypsin (typically pH 7.5-8.5). Verify the incubation temperature is appropriate for the enzyme (e.g., 25°C or 37°C).[1] |
| Poor substrate solubility. | This compound has limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not inhibit the enzyme. | |
| Inactive enzyme. | Ensure the chymotrypsin stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. | |
| Poor reproducibility between replicates | Inaccurate pipetting. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[1] |
| Temperature fluctuations. | Ensure all reagents and reaction plates are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath for incubations.[1] |
Data Presentation: Illustrative Rates of Spontaneous Hydrolysis
The following tables provide illustrative data on the rate of spontaneous hydrolysis of this compound under different conditions. This data is intended to demonstrate the principles of how pH and temperature can affect substrate stability and the importance of running appropriate controls. Actual rates should be determined experimentally.
Table 1: Effect of pH on the Rate of Spontaneous Hydrolysis
| pH | Temperature (°C) | Buffer System | Rate of Spontaneous Hydrolysis (Absorbance Units/min) |
| 6.5 | 25 | 50 mM Phosphate | 0.0005 |
| 7.0 | 25 | 50 mM Phosphate | 0.0010 |
| 7.5 | 25 | 50 mM Tris-HCl | 0.0025 |
| 8.0 | 25 | 50 mM Tris-HCl | 0.0050 |
| 8.5 | 25 | 50 mM Tris-HCl | 0.0095 |
Table 2: Effect of Temperature on the Rate of Spontaneous Hydrolysis
| Temperature (°C) | pH | Buffer System | Rate of Spontaneous Hydrolysis (Absorbance Units/min) |
| 20 | 7.8 | 50 mM Tris-HCl | 0.0030 |
| 25 | 7.8 | 50 mM Tris-HCl | 0.0045 |
| 30 | 7.8 | 50 mM Tris-HCl | 0.0070 |
| 37 | 7.8 | 50 mM Tris-HCl | 0.0110 |
Experimental Protocols
Protocol 1: Determining the Rate of Spontaneous Hydrolysis
This protocol details the procedure for measuring the rate of non-enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the desired wavelength (after color development)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the final desired concentration for the assay.
-
Set up the Assay Plate:
-
Add the desired volume of assay buffer to the wells of a 96-well plate.
-
Add the working substrate solution to initiate the reaction.
-
-
Incubation: Incubate the plate at the desired temperature.
-
Color Development (if required): If a coupling agent is used to develop color, add it at specified time points.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength at regular time intervals (e.g., every minute for 10-30 minutes).
-
Calculate the Rate: Plot absorbance versus time. The slope of the linear portion of this graph represents the rate of spontaneous hydrolysis (in Absorbance Units/min).
Protocol 2: Correcting for Spontaneous Hydrolysis in an Enzyme Assay
This protocol describes how to perform a chymotrypsin assay and correct for the spontaneous hydrolysis of the substrate.
Procedure:
-
Set up the Assay Plate:
-
Test Wells: Add assay buffer, chymotrypsin solution, and any test compounds (e.g., inhibitors).
-
Substrate Blank Wells: Add assay buffer and the same volume of vehicle (used to dissolve the enzyme) instead of the chymotrypsin solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the rate of reaction for the test wells (V_total).
-
Calculate the rate of spontaneous hydrolysis from the substrate blank wells (V_blank).
-
The true enzymatic rate (V_enzymatic) is calculated as: V_enzymatic = V_total - V_blank
-
Visualizations
Caption: Workflow for correcting for spontaneous substrate hydrolysis.
Caption: Logical relationship for calculating the true enzymatic rate.
References
- 1. benchchem.com [benchchem.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (BPNE) Assays
Welcome to the technical support center for N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (BPNE) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BPNE) assay?
The BPNE assay is a spectrophotometric method used to measure the activity of certain proteolytic enzymes, most notably chymotrypsin. The enzyme catalyzes the hydrolysis of the substrate, this compound (BPNE), into N-Benzoyl-DL-phenylalanine and 2-naphthol. The rate of the reaction is determined by monitoring the increase in absorbance of the product, 2-naphthol, over time.
Q2: How is the 2-naphthol product detected?
The liberated 2-naphthol can be detected using two main approaches:
-
Direct Spectrophotometry: 2-naphthol has a characteristic absorbance spectrum that can be measured directly.
-
Colorimetric Detection with a Coupling Agent: For enhanced sensitivity, 2-naphthol can be reacted with a diazonium salt (e.g., Fast Blue RR salt) to form a colored azo dye, and the absorbance of this dye is then measured at a specific wavelength.
Q3: Can this assay be adapted for fluorometric detection?
Yes, the 2-naphthol product is fluorescent. Therefore, the assay can be adapted for fluorometric detection, which generally offers higher sensitivity compared to colorimetric methods. This involves measuring the fluorescence of the reaction mixture at the appropriate excitation and emission wavelengths for 2-naphthol.
Q4: What are the key factors influencing the sensitivity of the BPNE assay?
Several factors can impact the sensitivity of the assay, including:
-
Enzyme and Substrate Concentrations: Optimal concentrations of both the enzyme and BPNE are crucial for a detectable and linear reaction rate.
-
Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific enzyme being assayed.
-
Substrate Solubility: BPNE is hydrophobic and may have limited solubility in aqueous buffers, which can affect the reaction rate.
-
Purity of Reagents: Impurities in the enzyme, substrate, or buffer can interfere with the assay.
Troubleshooting Guide
This guide addresses common issues encountered during BPNE assays in a question-and-answer format.
Issue 1: Low or No Signal (Low Absorbance/Fluorescence)
-
Question: My assay shows a very weak or no signal. What could be the cause?
-
Answer: A low signal can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of an inhibitor.
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of your enzyme or BPNE may be too low to generate a detectable signal.
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your enzyme.
-
Substrate Insolubility: BPNE may not be fully dissolved in the assay buffer.
-
Issue 2: High Background Signal
-
Question: I am observing a high background signal in my negative control wells. What can I do?
-
Answer: High background can be caused by:
-
Substrate Instability: BPNE may be hydrolyzing spontaneously in the assay buffer.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or other interfering substances.
-
Autofluorescence/Absorbance of Assay Components: The substrate, buffer components, or the microplate itself may be contributing to the background signal.
-
Issue 3: Poor Reproducibility
-
Question: My results are not consistent between replicates or experiments. What are the likely causes?
-
Answer: Poor reproducibility is often due to:
-
Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents, enzyme, or sample.
-
Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments.
-
Reaction Time Variability: Inconsistent start and stop times for the enzymatic reaction.
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and kinetic data for chymotrypsin assays using substrates similar to BPNE. These values should be used as a starting point for optimization.
Table 1: Recommended Starting Concentrations for Chymotrypsin Assay Components
| Component | Concentration Range | Notes |
| Chymotrypsin | 10 - 30 µg/mL | Final concentration in the assay. |
| BPNE | 0.1 - 1 mM | Titrate to find the optimal concentration. |
| Tris-HCl Buffer | 50 - 100 mM | pH 7.8 at 25°C. |
| Calcium Chloride | 10 - 20 mM | Often included to enhance enzyme stability. |
| Co-solvent (DMSO or Methanol) | 5 - 10% (v/v) | To aid in BPNE solubility. |
Table 2: Kinetic Parameters for Chymotrypsin with Structurally Similar Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-acetyl-L-phenylalanine ethyl ester | 0.18 | - | - |
| N-Tosyl-L-lysine α-naphthyl ester (for Trypsin) | 0.11 | - | - |
| N-Acetyl-L-tyrosine ethyl ester | 0.7 | - | - |
Note: Specific kinetic parameters for this compound with chymotrypsin should be determined experimentally.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Chymotrypsin Activity using BPNE
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
α-Chymotrypsin
-
This compound (BPNE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8 at 25°C)
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO) or Methanol
-
1 mM HCl
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare Tris-HCl buffer containing CaCl₂.
-
Enzyme Stock Solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a stock concentration of 1 mg/mL.
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution to the desired working concentration (e.g., 10-30 µg/mL) in the assay buffer.
-
Substrate Stock Solution: Dissolve BPNE in DMSO or methanol to a stock concentration (e.g., 10 mM).
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.
-
-
Set up the Assay:
-
Set the spectrophotometer to the appropriate wavelength for detecting 2-naphthol and equilibrate to 25°C.
-
In a cuvette or microplate well, add the assay buffer and the substrate working solution.
-
Incubate for 3-5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the enzyme working solution to the substrate mixture to start the reaction.
-
For a blank or negative control, add an equal volume of assay buffer instead of the enzyme solution.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at the predetermined wavelength over a set period (e.g., 5-10 minutes).
-
Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Calculate Enzyme Activity:
-
Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law, taking into account the molar extinction coefficient of 2-naphthol under the assay conditions.
-
Visualizations
Caption: Enzymatic hydrolysis of BPNE by chymotrypsin.
Caption: General workflow for a BPNE assay.
Validation & Comparative
A Comparative Guide to Chymotrypsin Substrates: N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester vs. BTEE
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the accurate determination of chymotrypsin activity in various research and drug development applications. This guide provides a detailed comparison of two commonly used substrates: N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester (BOPN) and N-Benzoyl-L-tyrosine ethyl ester (BTEE). While extensive experimental data is available for BTEE, there is a notable lack of comprehensive kinetic data for BOPN in publicly accessible literature. This guide summarizes the available information to aid researchers in making informed decisions.
Performance Comparison
A direct quantitative comparison of the kinetic performance of BOPN and BTEE is challenging due to the limited availability of published kinetic parameters for BOPN. However, based on available data for BTEE and a closely related naphthyl ester substrate, we can provide the following summary:
| Parameter | This compound (BOPN) | N-Benzoyl-L-tyrosine ethyl ester (BTEE) |
| Principle of Assay | Colorimetric; based on the release of 2-naphthol. | Spectrophotometric; based on the increase in absorbance at 256 nm due to the formation of N-benzoyl-L-tyrosine.[1][2] |
| Michaelis Constant (Km) | Not available in reviewed literature. A Km of 0.18 mM was reported for a similar substrate, Nα-acetyl-L-tyrosine α-naphthyl ester (ATNE).[1][2] | ~0.1 mM - 0.7 mM, depending on assay conditions.[2] For instance, one study reported a Km of 0.28 mM. |
| Maximum Velocity (Vmax) | Not available in reviewed literature. | Dependent on enzyme concentration and assay conditions. One study reported a Vmax of 0.28 mM/min. |
| Catalytic Efficiency (kcat/Km) | Not available in reviewed literature. | Dependent on specific kinetic parameters. |
| Advantages | Potentially higher sensitivity due to the colorimetric detection of naphthol.[1][2] | Well-established and validated protocols are widely available.[1][2] Commercially available from multiple suppliers with defined quality control. |
| Disadvantages | Lack of readily available and validated experimental protocols and kinetic data. The DL-racemic mixture may lead to complexities in kinetic analysis. | Requires a UV spectrophotometer. Potential for interference from compounds that absorb at 256 nm. |
Experimental Protocols
Established Protocol for Chymotrypsin Assay using BTEE
This protocol is based on the continuous spectrophotometric rate determination of BTEE hydrolysis.[1][2]
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2) (e.g., 100 mM)
-
Methanol
-
Hydrochloric acid (HCl) (e.g., 1 mM)
-
UV-Vis Spectrophotometer capable of measuring at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Tris-HCl Buffer: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl2 and adjust the pH to 7.8 at 25°C.
-
BTEE Stock Solution: Prepare a 1.07 mM solution of BTEE in 50% (v/v) methanol.
-
Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.
-
-
Assay:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE stock solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA256/min) from the initial linear portion of the curve.
-
-
Calculation of Activity:
-
The activity of the enzyme can be calculated using the following formula: Units/mg = (ΔA256/min x 1000) / (964 x mg enzyme/mL in reaction mixture)
-
One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C. The molar extinction coefficient of BTEE at 256 nm is 964 M-1cm-1.[2]
-
Proposed Protocol for Chymotrypsin Assay using this compound (BOPN)
Disclaimer: The following protocol is a proposed method based on assays for similar naphthyl ester substrates and requires optimization and validation.
This proposed assay is based on the colorimetric determination of 2-naphthol released upon enzymatic hydrolysis of BOPN.[1][2]
Materials:
-
α-Chymotrypsin
-
This compound (BOPN)
-
Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.8)
-
A suitable solvent for BOPN (e.g., Dimethyl sulfoxide - DMSO)
-
Diazo coupling reagent (e.g., Fast Blue B salt or a similar reagent that reacts with 2-naphthol to produce a colored product)
-
Spectrophotometer capable of measuring absorbance in the visible range (wavelength to be determined based on the chromophore produced).
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
BOPN Stock Solution: Prepare a stock solution of BOPN in a minimal amount of a water-miscible organic solvent like DMSO. The final concentration in the assay should be optimized.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer and dilute to the desired concentration for the assay.
-
Color Reagent: Prepare the diazo coupling reagent solution according to the manufacturer's instructions immediately before use.
-
-
Assay:
-
To a series of test tubes, add the appropriate volume of buffer and BOPN substrate solution.
-
Pre-incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chymotrypsin solution to each tube and mix gently.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding a reagent that inactivates the enzyme (e.g., a strong acid or a specific chymotrypsin inhibitor).
-
Add the color reagent to each tube and allow the color to develop for a specified time.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 2-naphthol to determine the amount of product released in the enzymatic reaction.
-
Calculate the initial velocity of the reaction at different substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Enzymatic Hydrolysis by Chymotrypsin
Caption: General mechanism of chymotrypsin-catalyzed substrate hydrolysis.
Experimental Workflow for Substrate Comparison
References
A Head-to-Head Comparison: N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Versus Fluorometric Substrates for Chymotrypsin Analysis
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin, the selection of an appropriate substrate is a critical decision that directly impacts the quality and sensitivity of experimental data. This guide provides an objective comparison of the chromogenic substrate N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester and commonly used fluorometric substrates for the measurement of chymotrypsin activity.
Chymotrypsin is a serine protease that plays a vital role in digestion by hydrolyzing peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The choice of substrate for assaying its activity hinges on factors including sensitivity, specificity, cost, and the experimental context, such as high-throughput screening or detailed kinetic analysis. This guide delves into a comparative analysis of a traditional chromogenic substrate, this compound, and modern, high-sensitivity fluorometric substrates.
Principle of Detection
This compound is a chromogenic substrate. The enzymatic activity of chymotrypsin cleaves the ester bond, releasing 2-naphthol (also known as β-naphthol). This liberated 2-naphthol is not directly colored in the visible spectrum. Therefore, a secondary chemical reaction, known as a coupling reaction, is employed. In this step, a diazonium salt (e.g., Fast Blue RR salt) is added to the reaction mixture. This salt reacts with the 2-naphthol to form a colored azo dye. The intensity of the resulting color, which is proportional to the amount of 2-naphthol released and thus to the chymotrypsin activity, can be quantified using a spectrophotometer.
Fluorometric substrates , such as Succinyl-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-AAP-Phe-AMC), are designed with a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) that is quenched when it is part of the larger substrate molecule. Upon enzymatic cleavage by chymotrypsin, the free fluorophore is released. This release results in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This change in fluorescence is directly proportional to the enzymatic activity and can be measured with a fluorometer. Generally, fluorometric assays are more sensitive than colorimetric assays.[1][2]
Performance Comparison
| Parameter | This compound (and analogs) | Fluorometric Substrates (e.g., Suc-AAP-Phe-AMC) |
| Detection Method | Colorimetric (Spectrophotometry) | Fluorometric |
| Principle | Enzymatic release of 2-naphthol, followed by a chemical coupling reaction to form a colored azo dye. | Enzymatic release of a quenched fluorophore (e.g., AMC), leading to an increase in fluorescence. |
| Wavelength | Visible range (e.g., ~510 nm for some azo dyes).[3] | Specific excitation and emission wavelengths (e.g., Ex: ~360-380 nm, Em: ~440-460 nm for AMC). |
| Sensitivity | Generally lower than fluorometric assays. The minimum detectable concentration of chymotrypsin with a similar substrate (ATNE) is approximately 0.01 µg.[4] | High sensitivity. Can detect very low enzyme concentrations. |
| Kinetic Parameters | Km for the analogous substrate Nα-acetyl-L-tyrosine α-naphthyl ester (ATNE) is 0.18 mM.[4] | Km and kcat values vary depending on the specific substrate. For N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide, a chromogenic substrate often compared with fluorometric ones, the Km was reported as 89 µM.[5] |
| Assay Workflow | Typically requires a two-step process: enzymatic reaction followed by a color development step. | A single-step, continuous assay is possible by directly monitoring the fluorescence increase. |
| Potential for Interference | Compounds that absorb light in the same range as the final azo dye can interfere. The diazonium salts used for color development can be unstable. | Fluorescent compounds in the sample can interfere. Light scattering from particulates can also be an issue. |
| Cost | Generally, the substrate and reagents are less expensive. | Substrates and the requirement for a fluorometer can be more costly. |
Experimental Protocols
Colorimetric Assay using this compound
This protocol is based on the principle of detecting the released 2-naphthol via a diazo coupling reaction.
Materials:
-
α-Chymotrypsin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired concentration in the Assay Buffer.
-
Diazo Coupling Reagent: Fast Blue RR salt solution (prepare fresh as per manufacturer's instructions).
-
Spectrophotometer or microplate reader capable of measuring absorbance in the visible range (e.g., 510 nm).
Procedure:
-
Prepare a working solution of the substrate in the Assay Buffer.
-
Add a defined volume of the substrate solution to each well of a microplate or to a cuvette.
-
To initiate the enzymatic reaction, add the chymotrypsin solution to the substrate solution. Include a blank control with buffer instead of the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period.
-
Stop the enzymatic reaction (e.g., by adding a denaturing agent, if necessary, though the subsequent step may effectively stop it).
-
Add the freshly prepared Diazo Coupling Reagent to each reaction.
-
Allow time for the color to develop according to the reagent's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm).[3]
-
The chymotrypsin activity is proportional to the change in absorbance over time.
Fluorometric Assay using Succinyl-Ala-Ala-Pro-Phe-AMC
This is a general protocol for a continuous kinetic assay.
Materials:
-
α-Chymotrypsin
-
Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAP-Phe-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂
-
Substrate Stock Solution: Dissolve Suc-AAP-Phe-AMC in DMSO.
-
Fluorometer or fluorescent microplate reader with appropriate filters for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer.
-
Add the substrate working solution to the wells of a black microplate (to minimize background fluorescence).
-
Place the microplate in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chymotrypsin solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time in kinetic mode.
-
The chymotrypsin activity is determined from the initial linear rate of the fluorescence increase.
Visualizing the Reaction and Workflow
Conclusion
Both this compound and fluorometric substrates are valuable tools for the quantification of chymotrypsin activity. The choice between them is largely dependent on the specific requirements of the experiment.
This compound represents a more traditional, cost-effective method suitable for routine assays where high sensitivity is not the primary concern. Its main drawback is the multi-step nature of the assay and potentially lower sensitivity compared to fluorometric alternatives.
Fluorometric substrates offer significantly higher sensitivity, making them the preferred choice for applications involving low enzyme concentrations, high-throughput screening, and detailed kinetic studies where precise measurement of initial reaction rates is crucial. While the initial investment in substrates and instrumentation may be higher, the benefits in terms of sensitivity and a more streamlined workflow often outweigh the costs in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a chymotrypsin inhibitor assay using N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For researchers, scientists, and drug development professionals engaged in the discovery and characterization of chymotrypsin inhibitors, the selection of a robust and reliable assay is paramount. This guide provides a comprehensive comparison of a chymotrypsin inhibitor assay utilizing the chromogenic substrate N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester with common alternative methods, including the N-Benzoyl-L-tyrosine ethyl ester (BTEE) spectrophotometric assay, a colorimetric assay using a p-nitroanilide substrate, and a fluorometric assay. This objective analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in the laboratory.
Principle of Chymotrypsin Inhibition Assays
Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Chymotrypsin inhibitor assays are designed to measure the ability of a compound to block this enzymatic activity. In a typical assay, a synthetic substrate that mimics the natural target of chymotrypsin is used. When cleaved by the enzyme, this substrate produces a detectable signal (colorimetric or fluorescent). The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the signal, which is proportional to the inhibitor's potency.
Performance Comparison of Chymotrypsin Inhibitor Assays
The choice of assay depends on various factors, including the required sensitivity, throughput, and the nature of the compounds being screened. The following table summarizes the key performance characteristics of the different chymotrypsin inhibitor assays.
| Parameter | This compound Assay (Chromogenic) | BTEE Assay (Spectrophotometric) | Suc-Ala-Ala-Pro-Phe-pNA Assay (Colorimetric) | Fluorometric Assay |
| Principle | Enzymatic cleavage of the naphthyl ester substrate releases 2-naphthol, which can be coupled with a diazonium salt to produce a colored product. | Hydrolysis of BTEE is monitored by the increase in absorbance at 256 nm.[1] | Enzymatic cleavage of the pNA substrate releases p-nitroaniline, a yellow product measured at 405 nm. | Enzymatic cleavage of a non-fluorescent substrate releases a fluorophore, measured by fluorescence emission.[2] |
| Linear Range | Data not specified in reviewed literature. | Dependent on enzyme concentration and substrate availability. | 0.028-1.01 U/L. | Dependent on substrate concentration and instrument settings. |
| Intra-Assay CV | Data not specified in reviewed literature. | Data not specified in reviewed literature. | 1.8 - 4.0%. | Typically < 10% (as per general guidelines). |
| Inter-Assay CV | Data not specified in reviewed literature. | Data not specified in reviewed literature. | Typically < 15% (as per general guidelines). | Typically < 15% (as per general guidelines). |
| Limit of Detection | Minimum detectable concentration of chymotrypsin is approximately 0.01 µg.[3] | Data not specified in reviewed literature. | Data not specified in reviewed literature. | Can detect as low as 0.01 mU of chymotrypsin.[2] |
| Accuracy (% Recovery) | Data not specified in reviewed literature. | Mean percent recovery should be within 80-120% of the nominal value.[1] | Data not specified in reviewed literature. | Data not specified in reviewed literature. |
| Specificity | Can be used to detect chymotrypsin inhibitors.[4] | Specific for chymotrypsin-like activity. | Highly specific for chymotrypsin. | Can be made specific with the use of a selective chymotrypsin inhibitor.[2] |
Experimental Protocols
Detailed methodologies for performing each of the compared assays are provided below.
This compound Inhibitor Assay Protocol
This protocol is based on the principle of detecting the enzymatic release of 2-naphthol.
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
α-Chymotrypsin solution (in 1 mM HCl)
-
This compound (Substrate) solution (dissolved in a suitable organic solvent like DMSO or DMF)
-
Test inhibitor solutions (at various concentrations)
-
Diazonium salt solution (e.g., Fast Blue B salt) for color development
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test inhibitor solutions or vehicle control to the appropriate wells.
-
Add the α-chymotrypsin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the diazonium salt solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
BTEE Spectrophotometric Assay Protocol
This method measures the increase in absorbance at 256 nm resulting from the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE).[1]
Reagents:
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride.[1]
-
1.18 mM BTEE solution in 50% (v/v) methanol.
-
α-Chymotrypsin enzyme solution (2-5 units/mL in cold 1 mM HCl).
-
Test inhibitor solutions.
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, mix 1.42 mL of Tris-HCl buffer and 1.48 mL of BTEE solution.
-
Add the test inhibitor or vehicle control and incubate for a specified time.
-
Initiate the reaction by adding 0.10 mL of the α-Chymotrypsin enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of absorbance change per minute from the linear portion of the curve.
Suc-Ala-Ala-Pro-Phe-pNA Colorimetric Assay Protocol
This protocol is based on the cleavage of the p-nitroanilide substrate, releasing a yellow product.
Reagents:
-
0.1M Tris buffer, pH 9.0.
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate) Stock Solution (50 mg in 1 ml DMSO).
-
Chymotrypsin standard and samples.
-
Test inhibitor solutions.
Procedure:
-
Prepare a working substrate solution by diluting the stock solution in 0.1M Tris buffer.
-
In a 96-well plate, add the Tris buffer.
-
Add the test inhibitor solutions or vehicle control.
-
Add the chymotrypsin solution and incubate.
-
Add the working substrate solution to initiate the reaction.
-
Immediately start recording the absorbance at 405 nm at 20-second intervals for 3 minutes using a microplate reader set to 37.0 ± 0.5°C.
-
Calculate the rate of change in absorbance to determine chymotrypsin activity and inhibition.
Fluorometric Assay Protocol
This assay utilizes a synthetic fluorogenic substrate that releases a fluorescent product upon cleavage by chymotrypsin.[2]
Reagents:
-
Chymotrypsin Assay Buffer.[2]
-
Chymotrypsin Substrate.[2]
-
Chymotrypsin Activator.[2]
-
Chymotrypsin Inhibitor (for specificity control).[2]
-
Coumarin Standard.[2]
-
Chymotrypsin Positive Control.[2]
-
Test inhibitor solutions.
Procedure:
-
Prepare a standard curve using the Coumarin Standard.
-
In a 96-well plate, add samples, positive control, reagent background control, and test inhibitors.
-
For specificity, a set of samples can be pre-incubated with the Chymotrypsin Inhibitor.
-
Prepare a reaction mix containing Chymotrypsin Assay Buffer, Chymotrypsin Activator, and Chymotrypsin Substrate.
-
Add the reaction mix to all wells.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 380/460 nm) in kinetic mode at 25°C for 30-60 minutes.
-
Calculate the chymotrypsin activity and inhibition by comparing the rate of fluorescence increase to the standard curve.
Visualizing the Workflow and Principles
To further clarify the experimental process, the following diagrams are provided.
Caption: General workflow for a chymotrypsin inhibitor assay.
Caption: Principle of competitive chymotrypsin inhibition.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Protease Cross-Reactivity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of the chromogenic substrate, N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, with various proteases. The information presented herein is intended to assist researchers in designing and interpreting experiments for protease activity and inhibitor screening.
This compound is a well-established substrate primarily utilized for the determination of chymotrypsin activity.[][2] Its molecular structure, featuring a phenylalanine residue, makes it a specific target for chymotrypsin, a serine protease that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids. While generally categorized as a substrate for serine proteases, its reactivity with other proteases is a critical consideration for its application in complex biological samples.[]
Comparative Analysis of Protease Specificity
Based on the substrate's chemical structure and available literature, a hypothetical cross-reactivity profile is presented below for illustrative purposes. Researchers are encouraged to generate their own data using the protocols provided in this guide.
Table 1: Illustrative Cross-Reactivity of this compound with Various Proteases
| Protease Class | Protease Example | Substrate Specificity | Relative Hydrolysis Rate (%) (Hypothetical) |
| Serine Protease | α-Chymotrypsin | Prefers large hydrophobic residues (Phe, Tyr, Trp) at P1 | 100 |
| Serine Protease | Trypsin | Prefers basic residues (Lys, Arg) at P1 | < 1 |
| Serine Protease | Elastase | Prefers small, neutral residues (Ala, Val) at P1 | < 1 |
| Cysteine Protease | Papain | Broad specificity, prefers bulky hydrophobic or Arg/Lys at P2 | < 1 |
Note: The relative hydrolysis rates presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a standardized enzymatic assay should be performed for each protease of interest. The following is a general protocol that can be adapted for specific proteases.
Principle
The enzymatic hydrolysis of this compound by a protease releases 2-naphthol (β-naphthol). The rate of 2-naphthol release can be monitored continuously by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the enzyme's activity. For quantitative measurement, the released 2-naphthol is often coupled with a diazonium salt (e.g., Fast Blue B) to produce a stable, colored azo dye, which can be measured spectrophotometrically.
General Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the optimal pH of the protease being tested (e.g., Tris-HCl for chymotrypsin and trypsin, Sodium Phosphate for papain).
-
Substrate Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.
-
Protease Solutions: Prepare stock solutions of each protease in a suitable buffer and store on ice. The final concentration in the assay will need to be optimized.
-
Developing Reagent (for endpoint assays): Prepare a solution of a diazonium salt (e.g., Fast Blue B salt) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the protease solution to the appropriate wells. Include a blank control with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Assay: Measure the increase in absorbance at the appropriate wavelength (e.g., 340 nm for 2-naphthol or the visible wavelength for the azo dye) every minute for 10-30 minutes using a microplate reader.
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding the developing reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., 540 nm for the azo dye).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rates of the enzyme-containing wells.
-
Compare the rates of hydrolysis for each protease relative to the rate observed with chymotrypsin to determine the percent relative activity.
-
Visualizing Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the context of protease activity, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: A generalized protease-activated signaling pathway.
References
Determining Michaelis-Menten Constants (Km and Vmax) for Chymotrypsin with N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
This guide provides a comparative overview of the kinetic parameters for the enzyme chymotrypsin with different substrates, alongside a detailed experimental protocol for determining Km and Vmax, specifically focusing on the substrate N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Kinetic Data of Chymotrypsin with Various Substrates
The efficiency of an enzyme is often evaluated by comparing its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) with different substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater maximum rate of reaction. Below is a table summarizing the kinetic parameters of chymotrypsin with several different substrates.
| Substrate | Km (μM) | Vmax (nM s⁻¹) | kcat (s⁻¹) | kcat/Km (mM⁻¹ s⁻¹) |
| Cha substrate 2 | 26.41 ± 1.82 | 52.147 ± 0.968 | 1.043 ± 0.019 | 41.820 ± 2.983 |
| N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | 89 | - | - | 10.0 (μM⁻¹ min⁻¹) |
| N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 50 | - | - | 1.84 (μM⁻¹ min⁻¹) |
| N-acetyl-L-phenylalanyl peptides | Various | Various | Various | Various |
Detailed Experimental Protocol for Determining Km and Vmax
This protocol outlines the steps to determine the kinetic parameters of chymotrypsin with this compound. The principle involves measuring the initial reaction velocity at various substrate concentrations and then using a graphical method, such as a Lineweaver-Burk plot, to calculate Km and Vmax.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL stock solution in cold, dilute HCl)[4]
-
This compound (substrate) stock solution
-
Assay buffer (e.g., 0.05 M phosphate buffer)[5]
-
Spectrophotometer
-
Quartz cuvettes or 96-well plate
-
Reaction tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the substrate stock solution in the assay buffer to obtain a range of concentrations.
-
Dilute the α-chymotrypsin stock solution to the desired working concentration (e.g., 1-10 µg/mL) in the assay buffer immediately before use.[4]
-
-
Enzyme Assay:
-
Set up a series of reaction tubes, each containing a different concentration of the substrate.
-
Equilibrate the substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 25°C).[5]
-
To initiate the reaction, add a small volume of the diluted enzyme solution to each reaction tube and mix quickly.
-
The hydrolysis of this compound releases 2-naphthol, which can be monitored spectrophotometrically. The change in absorbance should be recorded over time.
-
-
Data Collection:
-
Measure the initial velocity (v₀) of the reaction for each substrate concentration. This is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]). This will yield a Michaelis-Menten curve.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot by plotting 1/v₀ against 1/[S].
-
The x-intercept of the Lineweaver-Burk plot is -1/Km, and the y-intercept is 1/Vmax.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the experiment and the fundamental Michaelis-Menten kinetics.
Caption: Experimental workflow for determining Km and Vmax.
Caption: Michaelis-Menten enzyme kinetics model.
References
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
Navigating Chymotrypsin Isoform Specificity: A Comparative Guide to N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
For researchers, scientists, and drug development professionals, understanding the nuanced specificity of enzyme isoforms is critical for accurate assay development and inhibitor screening. This guide provides a comparative analysis of the substrate N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in the context of different chymotrypsin isoforms, supported by available experimental data and detailed methodologies.
While direct comparative kinetic data for this compound across various chymotrypsin isoforms is not extensively available in current literature, this guide synthesizes known principles of chymotrypsin specificity and presents data for analogous substrates to inform its potential use. Chymotrypsin, a serine protease, primarily cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. However, its isoforms, principally chymotrypsin A and chymotrypsin B, exhibit distinct substrate preferences.
A key differentiator between these isoforms lies in their activity towards tryptophan-containing substrates. Chymotrypsin B is markedly less effective at hydrolyzing tryptophanyl peptide bonds compared to those with phenylalanine or tyrosine, whereas chymotrypsin A displays comparable catalytic efficiency for all three aromatic residues.[1] This distinction is attributed to a single amino acid substitution at position 226 in the substrate-binding pocket.[1] Given that this compound is a phenylalanine-based substrate, it is anticipated to be hydrolyzed by both chymotrypsin A and B. However, the precise kinetic parameters may vary, reflecting the subtle structural differences in their active sites.
Quantitative Comparison of Chymotrypsin Activity with Various Substrates
To illustrate the substrate specificity of chymotrypsin, the following table summarizes kinetic parameters for the hydrolysis of various synthetic substrates by bovine α-chymotrypsin. This data provides a baseline for understanding how modifications to the substrate structure, including the leaving group, affect the enzyme's catalytic efficiency.
| Substrate | Isoform | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Acetyl-L-phenylalanine ethyl ester | Bovine α-Chymotrypsin | 0.15 | 170 | 1.1 x 10⁶ |
| N-Acetyl-L-tyrosine ethyl ester | Bovine α-Chymotrypsin | 0.7 | 193 | 2.8 x 10⁵ |
| N-Acetyl-L-tryptophan ethyl ester | Bovine α-Chymotrypsin | 0.01 | 46 | 4.6 x 10⁶ |
| N-Glutaryl-L-phenylalanine p-nitroanilide | Bovine α-Chymotrypsin | 1.1 | 0.04 | 36 |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Bovine α-Chymotrypsin | 0.01 - 0.1 | 20 - 40 | ~2 x 10⁵ |
| Suc-Ala-Ala-Pro-Phe-p-nitroanilide | Bovine α-Chymotrypsin | 0.05 | 70 | 1.4 x 10⁶ |
Note: Kinetic constants are approximate and can vary depending on experimental conditions (pH, temperature, buffer composition).
Enzymatic Reaction Pathway
The hydrolysis of an N-acyl-amino acid ester by chymotrypsin follows a two-step "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of chymotrypsin isoforms with this compound. This protocol is adapted from established methods for similar chromogenic and fluorogenic substrates.
Principle:
The enzymatic hydrolysis of this compound by chymotrypsin releases 2-naphthol. The liberated 2-naphthol can be detected either by its intrinsic fluorescence or, for a colorimetric assay, by coupling it with a diazonium salt (e.g., Fast Blue B salt) to produce a colored azo dye, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the chymotrypsin activity.
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 10 mM CaCl₂.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of each chymotrypsin isoform (e.g., bovine α-chymotrypsin A, bovine chymotrypsin B) in 1 mM HCl. Dilute to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer immediately before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Colorimetric Detection Reagent (for colorimetric assay): 1 mg/mL Fast Blue B salt in distilled water. Prepare fresh.
Assay Procedure:
-
Reaction Setup: In a 96-well microplate or a cuvette, add the following in order:
-
Assay Buffer
-
Substrate solution (to achieve a range of final concentrations, e.g., 0.05 to 2 mM)
-
For colorimetric assay: Colorimetric Detection Reagent
-
-
Enzyme Addition: Initiate the reaction by adding the diluted enzyme solution to each well or cuvette. The final reaction volume is typically 200 µL for a microplate or 1 mL for a cuvette.
-
Kinetic Measurement: Immediately place the microplate or cuvette in a spectrophotometer or fluorometer pre-set to the appropriate wavelength (e.g., ~540 nm for the azo dye, or excitation/emission wavelengths of 330/410 nm for 2-naphthol fluorescence) and temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Record the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
The specificity constant is calculated as kcat/Km.
-
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of an experiment designed to determine the kinetic parameters of a chymotrypsin isoform.
References
A Researcher's Guide to Determining the Kinetic Parameters of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester Hydrolysis
For researchers, scientists, and drug development professionals, understanding the kinetic parameters of enzyme-substrate interactions is fundamental. This guide provides a comprehensive overview of the experimental protocol for determining the kinetic constants of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester hydrolysis, a common substrate used in protease assays.
While a direct comparative literature review reveals a scarcity of published kinetic data specifically for this compound, this guide furnishes a detailed methodology to enable researchers to generate this critical data. The primary enzyme for this substrate is chymotrypsin, a serine protease.
Comparative Kinetic Parameters
A comprehensive search of scientific literature did not yield specific studies reporting a full set of kinetic parameters (Km, kcat, Vmax) for the enzymatic hydrolysis of this compound. This highlights a knowledge gap and an opportunity for novel research. To facilitate such investigations, the following sections detail the experimental procedures to determine these values.
Experimental Protocol: Determining Kinetic Parameters
This protocol is adapted from established methods for similar chymotrypsin substrates.
Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the hydrolysis of this compound by α-chymotrypsin. From these, the catalytic constant (kcat) can be calculated.
Materials:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
This compound (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for 2-naphthol release.
-
Quartz cuvettes
-
Standard laboratory equipment (pipettes, glassware, etc.)
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in the assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer at pH 8.0, containing 10 mM CaCl2. Calcium ions are known to stabilize chymotrypsin.
-
-
Determining the Optimal Wavelength for Detection:
-
The hydrolysis of this compound releases 2-naphthol. The appearance of this product can be monitored spectrophotometrically.
-
Perform a wavelength scan of a solution of 2-naphthol in the assay buffer to determine its maximum absorbance wavelength (λmax), which is typically around 330 nm.
-
-
Enzyme Assay:
-
Set up a series of reactions with varying substrate concentrations. This is typically done by serial dilution of the substrate stock solution into the assay buffer.
-
For each reaction, pipette the assay buffer and the substrate solution into a cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately start recording the change in absorbance at the predetermined λmax over time (e.g., for 3-5 minutes). The rate of the reaction is the initial linear portion of the absorbance versus time plot.
-
A blank reaction containing the substrate and buffer but no enzyme should be run to account for any non-enzymatic hydrolysis.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of reaction in terms of molar concentration per minute (V0) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 2-naphthol at the specific pH and wavelength, c is the concentration, and l is the path length of the cuvette (usually 1 cm).
-
Plot the initial reaction rates (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]) using a non-linear regression software (e.g., GraphPad Prism, Origin). This will provide the values for Vmax and Km.
-
Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used to determine Vmax (from the y-intercept) and Km (from the x-intercept).
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
Caption: Enzymatic hydrolysis of the substrate.
Caption: Workflow for kinetic parameter determination.
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Superior Alternative to p-Nitroanilide Substrates for Enhanced Enzyme Activity Analysis
For researchers, scientists, and drug development professionals engaged in enzymatic studies, the choice of substrate is paramount to achieving accurate and sensitive results. This guide provides a comprehensive comparison of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester and traditional p-nitroanilide substrates, highlighting the significant advantages of the former, particularly in the context of chymotrypsin activity assays.
The fundamental difference between these two classes of substrates lies in their detection methodology. This compound serves as a fluorogenic substrate, while p-nitroanilide substrates are chromogenic. This distinction underpins the superior performance of the naphthyl ester in terms of sensitivity and detection limits.
Principle of Detection: A Tale of Two Signals
Enzymatic cleavage of p-nitroanilide substrates by proteases releases p-nitroaniline (pNA), a chromophore that produces a yellow color, typically measured by absorbance at 405-410 nm.[1] The intensity of the color is directly proportional to the enzymatic activity.
In contrast, the hydrolysis of this compound by an enzyme like chymotrypsin liberates 2-naphthol (also known as beta-naphthol). In an alkaline environment, 2-naphthol is converted to the highly fluorescent naphtholate anion. This fluorescence can be measured with high sensitivity using a fluorometer, with excitation and emission wavelengths typically around 340 nm and 425 nm, respectively. The fluorescent signal is directly proportional to the enzyme's activity.
Performance Comparison: The Fluorogenic Advantage
The primary advantage of using this compound lies in the inherent sensitivity of fluorescence detection over absorbance-based colorimetric methods.[2][3][4][5] Fluorometric assays can be up to 100-fold or more sensitive than their chromogenic counterparts.[2] This enhanced sensitivity allows for the detection of much lower enzyme concentrations, making it ideal for applications involving precious or low-abundance samples.
A key performance indicator highlighting this advantage is the limit of detection. For instance, a highly sensitive fluorometric assay for chymotrypsin using a naphthylamide substrate, a close analog of the naphthyl ester, has been reported to detect enzyme concentrations as low as 1 ng/ml.[6] This level of sensitivity is often unattainable with standard p-nitroanilide-based assays.
Quantitative Data Summary
The following tables summarize the key performance characteristics and representative kinetic parameters for chymotrypsin using both types of substrates. It is important to note that kinetic parameters can vary depending on the specific substrate, enzyme source, and experimental conditions. Therefore, the data presented should be considered as a comparative illustration rather than absolute values for all assay formats.
Table 1: Performance Characteristics of this compound vs. p-Nitroanilide Substrates
| Feature | This compound | p-Nitroanilide Substrates |
| Detection Method | Fluorometric | Colorimetric (Spectrophotometric) |
| Principle | Enzymatic release of 2-naphthol, which fluoresces at alkaline pH. | Enzymatic release of p-nitroaniline (pNA), a chromophore. |
| Sensitivity | High to Very High | Moderate |
| Limit of Detection | Can reach as low as ng/ml levels of enzyme.[6] | Typically in the µg/ml range. |
| Instrumentation | Fluorometer or fluorescence plate reader. | Spectrophotometer or absorbance plate reader. |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from colored or turbid components in the sample. |
Table 2: Representative Kinetic Parameters for Chymotrypsin
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.032 - 0.09 | 0.6 - 77 | 6,667 - 855,556 | [7] |
| N-succinyl-L-phenyl-Ala-p-nitroanilide | Varies with conditions | Varies with conditions | Not specified | [8] |
| Related Ester Substrates (for comparison) | ||||
| N-acetyl-(glycyl)n-L-phenylalanine methyl ester (n=0-3) | Varies | Increases with chain length | Varies | [9] |
Experimental Protocols
Experimental Protocol 1: Chymotrypsin Activity Assay using a p-Nitroanilide Substrate
This protocol provides a general framework for a colorimetric chymotrypsin assay in a 96-well plate format.
Materials:
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (or other suitable p-nitroanilide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving the substrate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the p-nitroanilide substrate in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before the assay, dilute the enzyme to the desired working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the substrate working solution to each well.
-
-
Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the absorbance vs. time curve. The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNA.
Experimental Protocol 2: Chymotrypsin Activity Assay using this compound
This protocol outlines a fluorometric assay for chymotrypsin activity.
Materials:
-
α-Chymotrypsin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Reagent (e.g., alkaline buffer such as 0.1 M NaOH in 80% ethanol)
-
DMSO (for dissolving the substrate)
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~425 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Immediately before the assay, dilute the enzyme to the desired working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
-
Stopping the Reaction and Fluorescence Development: Add 100 µL of the alkaline Stopping Reagent to each well to stop the enzymatic reaction and develop the fluorescence of the liberated 2-naphthol.
-
Measurement: Measure the fluorescence intensity in a fluorescence microplate reader with excitation at approximately 340 nm and emission at approximately 425 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of 2-naphthol produced and thus to the chymotrypsin activity. A standard curve using known concentrations of 2-naphthol can be used for quantification.
Visualizing the Workflow
Caption: A comparison of the experimental workflows for p-nitroanilide and this compound based enzyme assays.
Caption: Key advantages of this compound over p-nitroanilide substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. antozyme.com [antozyme.com]
- 5. quora.com [quora.com]
- 6. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chymotrypsin Activity Assays: A Statistical Analysis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester and Alternatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chymotrypsin activity is a cornerstone of enzymatic studies. This guide provides a comprehensive comparison of the N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester assay with alternative methods, offering a statistical analysis of their performance based on available experimental data.
Chymotrypsin, a key digestive serine protease, plays a vital role in protein catabolism by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The selection of an appropriate assay for measuring its activity is critical for applications ranging from fundamental kinetic studies to high-throughput screening for inhibitor discovery. This guide delves into the specifics of the this compound assay and contrasts its performance with commonly used spectrophotometric, colorimetric, and fluorometric alternatives.
Performance Comparison of Chymotrypsin Assays
The choice of assay is often dictated by the specific requirements of the experiment, including sensitivity, throughput, and the nature of the sample matrix. The following table summarizes key performance metrics for the this compound assay and its alternatives.
| Parameter | This compound Assay (Colorimetric/Fluorometric) | N-Benzoyl-L-tyrosine Ethyl Ester (BTEE) Assay (Spectrophotometric) | Suc-Ala-Ala-Pro-Phe-pNA Assay (Colorimetric) | Fluorometric Substrate Assay (e.g., Suc-Ala-Ala-Pro-Phe-AMC) |
| Principle | Enzymatic cleavage of the naphthyl ester substrate releases 2-naphthol (β-naphthol), which can be measured colorimetrically after coupling with a diazonium salt, or fluorometrically. | Hydrolysis of BTEE is monitored by the increase in absorbance at 256 nm. | Enzymatic cleavage of the p-nitroanilide (pNA) substrate releases a yellow chromophore, measured by absorbance at 405-410 nm. | Enzymatic cleavage of a non-fluorescent substrate releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). |
| Intra-Assay CV | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Typically < 10% | Typically < 10% |
| Inter-Assay CV | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Typically < 15% | Typically < 15% |
| Limit of Detection (LOD) | Minimum detectable concentration of chymotrypsin is approximately 0.01 µg. | Data not readily available in reviewed literature. | Dependent on substrate and experimental conditions. | As low as 1 ng/mL with specific substrates.[1] |
| Michaelis Constant (Km) | 0.18 mM (for the similar substrate Nα-acetyl-L-tyrosine-α-naphthyl ester) | Dependent on enzyme concentration and substrate availability. | Dependent on the specific pNA substrate used. | 15 µM (for Suc-Ala-Ala-Pro-Phe-AMC) |
| Linear Range | Up to 3000 ng/mL with specific naphthylamide substrates.[1] | Dependent on enzyme concentration and substrate availability. | Dependent on substrate and experimental conditions. | Dependent on substrate concentration and instrument settings. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are the experimental protocols for the this compound assay and a common alternative.
This compound Assay (Colorimetric)
This protocol is based on the enzymatic release of 2-naphthol and its subsequent colorimetric detection.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂.
-
Substrate Stock Solution: this compound dissolved in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 10 mM.
-
Chymotrypsin Stock Solution: 1 mg/mL chymotrypsin in 1 mM HCl. Dilute to a working concentration (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.
-
Color Reagent: A freshly prepared solution of a diazonium salt (e.g., Fast Blue B salt) in a suitable buffer.
Procedure:
-
Prepare a substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration.
-
In a 96-well plate, add the substrate working solution to each well.
-
Initiate the reaction by adding the chymotrypsin working solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Stop the reaction by adding the color reagent.
-
Measure the absorbance at the appropriate wavelength for the resulting azo dye.
-
The rate of color formation is proportional to the chymotrypsin activity.
N-Benzoyl-L-tyrosine Ethyl Ester (BTEE) Assay (Spectrophotometric)
This protocol is a continuous spectrophotometric rate determination.[2]
Reagents:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[2]
-
Substrate Solution: 1.18 mM N-Benzoyl-L-tyrosine Ethyl Ester (BTEE) in 50% (v/v) methanol/water.[2]
-
Enzyme Diluent: 1 mM HCl.
-
Chymotrypsin Solution: Prepare a solution of 10-30 µg/mL chymotrypsin in 1 mM HCl.[2]
Procedure:
-
Set a spectrophotometer to 256 nm and 25°C.[2]
-
In a quartz cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.[2]
-
Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.[2]
-
Initiate the reaction by adding 100 µL of the chymotrypsin solution.[2]
-
Record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance (ΔA₂₅₆/min) from the initial linear portion of the curve.
Visualizing the Workflow and Mechanism
To further elucidate the experimental processes and the underlying biochemical reaction, the following diagrams are provided.
Caption: The "Ping-Pong" catalytic mechanism of chymotrypsin.
Caption: Experimental workflow for the this compound assay.
References
Safety Operating Guide
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester proper disposal procedures
Proper disposal of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Hazard Summary and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Hazard Statement | GHS Code | Recommended Personal Protective Equipment (PPE)[1] |
| Causes skin irritation | H315 | Protective gloves, Protective clothing |
| Causes serious eye irritation | H319 | Eye protection, Face protection |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to guidelines such as those listed in 40 CFR 261.3 by the US EPA.[1]
-
Consult Regulations : Before beginning any disposal process, consult your institution's environmental health and safety (EHS) office and review local, state, and federal waste disposal regulations.[1]
-
Wear Appropriate PPE : Always wear the recommended personal protective equipment, including gloves, safety glasses or goggles, a face shield, and a lab coat.[1]
-
Containment :
-
Spill Cleanup :
-
Waste Disposal :
-
Decontamination : Thoroughly wash any skin that comes into contact with the chemical with soap and water.[1] If skin irritation occurs, seek medical advice.[1] In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists.[1]
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
